N-Hydroxy Riluzole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRTKLVQQZZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431979 | |
| Record name | N-Hydroxy Riluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179070-90-7 | |
| Record name | N-Hydroxyriluzole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy Riluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXYRILUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Presumed Mechanism of Action of N-Hydroxy Riluzole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy Riluzole is the principal and pharmacologically active metabolite of Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). The formation of this compound occurs in the liver through N-hydroxylation of the parent compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2[1][2]. While the specific mechanism of action of this compound has not been extensively elucidated in dedicated studies, it is widely presumed to share the multifaceted pharmacological profile of its parent compound, Riluzole. This guide provides a comprehensive overview of the presumed mechanism of action of this compound, based on the well-established activities of Riluzole.
The therapeutic effects of Riluzole are believed to stem from its ability to modulate glutamatergic neurotransmission and neuronal excitability through several key actions: inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular signaling pathways downstream of excitatory amino acid receptors[1][2][3].
Core Mechanisms of Action
The neuroprotective effects of Riluzole, and by extension this compound, are attributed to a combination of pre- and postsynaptic actions that collectively reduce glutamate-mediated excitotoxicity and stabilize neuronal membranes.
Modulation of Glutamatergic Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of neurodegenerative diseases. Riluzole's ability to attenuate glutamatergic signaling is a cornerstone of its therapeutic effect.
-
Inhibition of Glutamate Release: Riluzole has been shown to inhibit the release of glutamate from presynaptic terminals. This is thought to be a consequence of its action on voltage-gated ion channels.
-
Enhancement of Glutamate Uptake: Riluzole can increase the reuptake of glutamate from the synaptic cleft by enhancing the activity of glutamate transporters, particularly excitatory amino acid transporters (EAATs) located on astrocytes. This helps to lower the extracellular concentration of glutamate.
Inhibition of Voltage-Gated Sodium Channels
A primary and well-characterized mechanism of Riluzole is its ability to block voltage-gated sodium channels.
-
State-Dependent Blockade: Riluzole exhibits a state-dependent blockade of sodium channels, showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state means that Riluzole is more effective at inhibiting neurons that are firing at high frequencies, a characteristic of pathological states, while having less effect on normally active neurons. This action reduces neuronal hyperexcitability and, consequently, the excessive release of glutamate.
Postsynaptic Effects and Intracellular Signaling
Riluzole also exerts effects on postsynaptic neurons and intracellular signaling cascades.
-
NMDA Receptor Antagonism: Riluzole can act as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which are a subtype of ionotropic glutamate receptors. Overactivation of these receptors by glutamate leads to excessive calcium influx and subsequent neuronal cell death.
-
Inhibition of Protein Kinase C (PKC): Some studies suggest that Riluzole can directly inhibit protein kinase C (PKC), an enzyme involved in various signaling pathways, including those that can contribute to neuronal damage.
Quantitative Data on Riluzole's Activity
The following table summarizes key quantitative data from in vitro and in vivo studies on Riluzole, which are presumed to be relevant for this compound.
| Parameter | Value | Species/Model | Reference |
| Sodium Channel Blockade | |||
| IC50 for Voltage-Gated Na+ Current | 2.3 µM | Cultured human skeletal muscle cells | |
| Apparent Dissociation Constant (Inactivated State) | 0.29 µM | Frog myelinated nerve fibre | |
| Glutamate Receptor Inhibition | |||
| IC50 for NMDA-evoked currents | 18 µM | Xenopus oocyte | |
| IC50 for Kainate-evoked currents | 167 µM | Xenopus oocyte | |
| Neuroprotection | |||
| Inhibition of Veratridine-induced LDH release | -90% at 100 µM | Rat hippocampal slices | |
| Reduction of NMDA-induced LDH release | -59% at 100 µM | Rat hippocampal slices |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Riluzole and a typical experimental workflow for assessing its neuroprotective effects.
Detailed Experimental Protocols
The following are representative experimental protocols used to investigate the mechanisms of action of Riluzole.
Patch-Clamp Electrophysiology for Sodium Channel Blockade
-
Objective: To measure the effect of the compound on voltage-gated sodium currents.
-
Cell Type: Cultured neurons (e.g., primary hippocampal or cortical neurons) or cell lines expressing specific sodium channel subtypes (e.g., HEK293 cells).
-
Methodology:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Cells are bathed in an extracellular solution containing blockers of potassium and calcium channels to isolate sodium currents. The intracellular pipette solution contains a sodium salt as the charge carrier.
-
A voltage-clamp protocol is applied to elicit sodium currents. Typically, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -60 mV to +40 mV).
-
The peak inward sodium current is measured at each test potential before and after the application of this compound at various concentrations.
-
To assess state-dependence, the effect of the compound on the voltage-dependence of inactivation is determined by applying a series of prepulses to different voltages before a test pulse to a fixed potential.
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value for sodium current inhibition. The shift in the steady-state inactivation curve is quantified to determine the affinity for the inactivated state.
In Vitro Excitotoxicity Assay
-
Objective: To assess the neuroprotective effect of the compound against glutamate-induced cell death.
-
Cell Type: Primary cortical or hippocampal neuron cultures.
-
Methodology:
-
Neurons are cultured for a sufficient period to allow for maturation and synapse formation.
-
Cultures are pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).
-
An excitotoxic insult is induced by adding a high concentration of glutamate or an NMDA receptor agonist (e.g., 100 µM NMDA) to the culture medium for a specific duration (e.g., 30 minutes to 24 hours).
-
After the insult, the medium is replaced with fresh, toxin-free medium (with or without this compound).
-
Cell viability is assessed 24-48 hours later using methods such as:
-
LDH Assay: Measurement of lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death and membrane damage.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
Live/Dead Staining: Using fluorescent dyes (e.g., calcein-AM for live cells and ethidium homodimer-1 for dead cells) to visualize and quantify cell viability.
-
-
-
Data Analysis: The percentage of cell death or survival is calculated for each treatment group and compared to the control and toxin-only groups to determine the neuroprotective efficacy of this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, its role as the major active metabolite of Riluzole strongly suggests a shared pharmacological profile. The presumed mechanisms, centered on the attenuation of glutamate excitotoxicity and stabilization of neuronal excitability, provide a solid framework for understanding its neuroprotective effects. Further research specifically focused on this compound is warranted to confirm these assumptions and to potentially uncover unique aspects of its activity that may contribute to the overall therapeutic benefit of Riluzole.
References
- 1. Review of the Use of the Glutamate Antagonist Riluzole in Psychiatric Disorders and a Description of Recent Use in Childhood Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Hydroxy Riluzole: Synthesis, Chemical Properties, and Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Riluzole, a benzothiazole derivative, is a drug known for its neuroprotective effects, primarily through the modulation of glutamate neurotransmission.[1][2] Its clinical efficacy is influenced by its metabolic fate, with N-Hydroxy Riluzole being a key metabolite. The formation of this N-hydroxy metabolite is a critical step in the biotransformation of Riluzole and is primarily mediated by the cytochrome P450 enzyme system.[3] This guide delves into the specifics of this metabolic pathway and the chemical nature of the resulting compound.
Synthesis Pathway
While this compound is readily available from commercial suppliers as a reference standard, a detailed, step-by-step chemical synthesis protocol from a starting material is not explicitly documented in readily accessible scientific literature.[4][5] The primary route to obtaining this compound is through the metabolic N-hydroxylation of Riluzole.
Metabolic Synthesis (N-Hydroxylation of Riluzole)
The in vivo and in vitro synthesis of this compound occurs through the enzymatic oxidation of the primary amino group of Riluzole. This reaction is predominantly catalyzed by the Cytochrome P450 1A2 (CYP1A2) isoenzyme, located primarily in the liver. Minor contributions from other CYP isoforms like CYP1A1 have also been suggested.
Experimental Protocol: In Vitro Metabolic Synthesis of this compound
This protocol is a generalized representation based on common in vitro drug metabolism studies.
Materials:
-
Riluzole
-
Human liver microsomes (or recombinant CYP1A2 enzyme)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator/shaker at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Riluzole in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (or recombinant CYP1A2), the NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Riluzole stock solution to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
Logical Relationship of Metabolic Synthesis
Caption: Metabolic conversion of Riluzole to this compound.
Chemical Properties
This compound is a stable solid at room temperature and is soluble in organic solvents such as acetonitrile and DMSO. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-hydroxy-6-(trifluoromethoxy)-2-benzothiazolamine | |
| CAS Number | 179070-90-7 | |
| Molecular Formula | C₈H₅F₃N₂O₂S | |
| Molecular Weight | 250.20 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% (commercially available) | |
| Solubility | Soluble in Acetonitrile and DMSO | |
| Storage Temperature | -20°C | |
| SMILES | O=N/C1=N/C2=CC(OC(F)(F)F)=CC=C2S1 | |
| InChI | InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) |
Analytical Characterization
The identification and quantification of this compound are typically performed using modern analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common method for the separation of Riluzole and its metabolites from biological matrices. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
Experimental Protocol: HPLC Analysis of this compound
This is a representative protocol and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm or Mass Spectrometry
Mass Spectrometry (MS)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the detection and quantification of this compound. Electrospray ionization (ESI) in positive ion mode is commonly employed.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound.
Signaling and Metabolic Pathways
The primary pathway involving this compound is its formation from Riluzole, a critical step in the drug's metabolism and detoxification. Following its formation, this compound can undergo further conjugation reactions, such as glucuronidation, to facilitate its excretion from the body.
Metabolic Pathway of Riluzole
References
- 1. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. scbt.com [scbt.com]
A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of N-Hydroxy Riluzole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Riluzole, a benzothiazole agent, is a cornerstone in the management of amyotrophic lateral sclerosis (ALS), primarily acting as a neuroprotective agent.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway for riluzole is hepatic N-hydroxylation, leading to the formation of its major active metabolite, N-Hydroxy Riluzole.[3][4][5] This technical guide provides a comprehensive overview of the in vivo metabolism of riluzole to this compound and delineates the current understanding of the metabolite's subsequent pharmacokinetic profile. We consolidate quantitative data from preclinical and clinical studies on the parent drug to provide context, detail the experimental protocols for in vivo analysis, and utilize visualizations to illustrate key metabolic and experimental processes.
Riluzole Metabolism: The Genesis of this compound
The biotransformation of riluzole is extensive and primarily occurs in the liver. The metabolic process consists of two main phases: cytochrome P450-dependent oxidation and subsequent glucuronidation.
Phase I Metabolism: N-Hydroxylation
The critical step in riluzole metabolism is the hydroxylation of its primary amine group, which produces this compound. In vitro studies utilizing human liver microsomes have conclusively identified Cytochrome P450 1A2 (CYP1A2) as the principal isozyme responsible for this reaction. While CYP1A2 is the main catalyst in the liver, extrahepatic CYP1A1 has also been shown to generate this compound and other hydroxylated derivatives. Other CYP isozymes, such as CYP2D6, CYP2C19, CYP3A4, and CYP2E1, are not considered to contribute significantly to riluzole's metabolism in humans.
Phase II Metabolism: Glucuronidation
Following its formation, this compound is rapidly conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of more water-soluble O- and N-glucuronides, which constitute over 85% of the metabolites found in urine and are readily excreted. Direct glucuronidation of the parent riluzole molecule also occurs, but it is a much slower pathway compared to the conjugation of this compound.
The metabolic cascade from riluzole to its excreted glucuronide conjugates is visualized below.
Pharmacokinetics of Riluzole and this compound
While this compound is the primary metabolite, detailed in vivo pharmacokinetic data specifically for this compound are limited in publicly available literature. The majority of studies focus on the parent drug, riluzole. The pharmacokinetics of riluzole provide the essential context for understanding the formation and subsequent disposition of this compound. After oral administration, riluzole is well-absorbed, with an absolute bioavailability of approximately 60%. However, co-administration with a high-fat meal can significantly decrease absorption, reducing the area under the curve (AUC) by about 20% and the peak plasma concentration (Cmax) by about 45%.
Quantitative Pharmacokinetic Parameters of Riluzole
The following table summarizes key pharmacokinetic parameters for riluzole from studies in humans and preclinical species. It is important to note the significant inter-species differences, for instance, in the elimination half-life.
| Parameter | Human | Dog (Beagle) | Mouse (CF1) |
| Absolute Bioavailability | ~60% | Not Reported | Not Reported |
| Tmax (Time to Peak) | 1.0 - 1.5 hours (fasted) | Not Reported | 5 - 30 minutes (IP) |
| Elimination Half-life (t½) | ~12 hours (multiple dose) | 1.5 - 3.0 hours | Not Reported |
| Protein Binding | ~96% | Not Reported | Not Reported |
| Metabolism | Hepatic (CYP1A2) | Not Reported | Not Reported |
| Key Metabolite | This compound | Not Reported | Not Reported |
| Excretion | >90% Renal (as glucuronides) | Not Reported | Not Reported |
Table 1: Summary of Riluzole Pharmacokinetic Parameters
Experimental Protocols for In Vivo Analysis
The study of riluzole and this compound pharmacokinetics in vivo involves a standardized workflow, from administration in animal models to the analysis of biological samples.
Animal Models
Preclinical in vivo studies have been conducted in various species to characterize the pharmacokinetic and metabolic profiles of riluzole. Commonly used models include:
-
Mice: CF1 and mdr1a(-/-) strains have been used to investigate brain and plasma pharmacokinetics, as well as the role of P-glycoprotein transporters.
-
Dogs: Beagle dogs have been used to determine pharmacokinetic parameters following oral administration.
-
Rats: Used in studies to assess neurobehavioral and physiological effects.
Dosing, Sample Collection, and Preparation
-
Administration: Riluzole is typically administered orally (gavage) to mimic clinical use. In some mechanistic studies, intraperitoneal (IP) or intrathecal (IT) routes are employed.
-
Sample Collection: Biological matrices are collected at serial time points post-dose. These include whole blood, plasma, urine, feces, and, in terminal studies, tissues such as the brain and spinal cord.
-
Sample Preparation: To remove interfering substances and concentrate the analytes, samples undergo preparation before analysis. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Analytical Methodology
The gold standard for the quantification of riluzole and the identification of its metabolites, including this compound, in complex biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity, specificity, and accuracy. High-Resolution Mass Spectrometry (HRMS) may be employed for the structural elucidation of novel or unexpected metabolites.
The general workflow for these experiments is outlined in the diagram below.
Conclusion
This compound is the principal in vivo metabolite of riluzole, formed primarily through CYP1A2-mediated N-hydroxylation. It undergoes rapid subsequent glucuronidation, facilitating its excretion. While the metabolic pathway is well-characterized, specific in vivo pharmacokinetic parameters for this compound itself are not extensively documented. The existing data on the parent drug, riluzole, provide a crucial framework for understanding the exposure context in which the metabolite is formed. Future research focusing directly on the absorption, distribution, metabolism, and excretion of isolated this compound would be invaluable for a more complete understanding of its pharmacological and toxicological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Metabolic Journey of N-Hydroxy Riluzole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy Riluzole is the principal and pharmacologically relevant metabolite of Riluzole, a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS). The discovery and characterization of this compound have been pivotal in understanding the metabolic fate, and to some extent, the therapeutic and toxicological profile of its parent drug. This technical guide provides an in-depth exploration of the discovery, history, and development of this compound, with a focus on its metabolic pathway, experimental protocols for its study, and quantitative data.
Discovery and Initial Identification
The discovery of this compound is intrinsically linked to the metabolic studies of Riluzole. Seminal work published in 1997 by Sanderink and colleagues was the first to comprehensively characterize the in vitro metabolism of Riluzole and identify this compound as its major metabolite.[1] This research established that the formation of this compound occurs through the N-hydroxylation of the primary amine group of the Riluzole molecule.
The initial investigations were driven by the need to understand the biotransformation of Riluzole to assess its efficacy, safety, and potential for drug-drug interactions. These early studies utilized human liver microsomes and expressed cytochrome P450 enzymes to elucidate the metabolic pathways.
Metabolic Pathway and Enzymology
The biotransformation of Riluzole to this compound is a Phase I metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
Key Enzyme: Cytochrome P450 1A2 (CYP1A2)
In vitro studies using human hepatic microsomes and specific CYP isoenzymes have unequivocally identified CYP1A2 as the principal enzyme responsible for the N-hydroxylation of Riluzole.[1] The involvement of CYP1A2 was confirmed through inhibition studies using selective inhibitors and by observing the metabolic activity of expressed CYP1A2 enzymes.[1] While other CYP isoforms such as CYP1A1 may contribute to a lesser extent, CYP1A2 plays the predominant role in the formation of this compound.[1]
Subsequent Glucuronidation
Following its formation, this compound undergoes Phase II metabolism, specifically glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxylamine group of this compound, forming O- and N-glucuronides. This conjugation reaction significantly increases the water solubility of the metabolite, facilitating its excretion from the body, primarily via the urine.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its formation.
Table 1: In Vitro Metabolism Kinetics
| Parameter | Value | Species | System | Reference |
| Km for this compound formation | 30 µM | Human | Hepatic Microsomes |
Table 2: Inhibition of Riluzole N-hydroxylation
| Inhibitor | IC50 | Target Enzyme | Reference |
| α-Naphthoflavone | 0.42 µM | CYP1A2 | |
| Amitriptyline | ~200-500 µM | CYP1A2 | |
| Diclofenac | ~200-500 µM | CYP1A2 | |
| Diazepam | ~200-500 µM | CYP1A2 | |
| Clomipramine | ~200-500 µM | CYP1A2 | |
| Imipramine | ~200-500 µM | CYP1A2 | |
| Quinine | ~200-500 µM | CYP1A2 | |
| Enoxacin | ~200-500 µM | CYP1A2 | |
| Cimetidine | 940 µM | CYP1A2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the study of this compound.
In Vitro Metabolism of Riluzole in Human Liver Microsomes
This protocol is based on the methods described by Sanderink et al. (1997).
Objective: To determine the kinetics of this compound formation from Riluzole in human liver microsomes.
Materials:
-
Human liver microsomes
-
[14C]Riluzole (or unlabeled Riluzole with a suitable analytical method)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
High-Performance Liquid Chromatography (HPLC) system with a radiochemical detector or a mass spectrometer.
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in potassium phosphate buffer.
-
Add [14C]Riluzole to the reaction mixture at various concentrations (e.g., 5-100 µM) to determine kinetic parameters.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to separate and quantify Riluzole and its metabolites, including this compound.
-
Calculate the rate of formation of this compound and determine the Km and Vmax values using appropriate enzyme kinetics software.
CYP450 Inhibition Assay
Objective: To determine the inhibitory potential of various compounds on the CYP1A2-mediated formation of this compound.
Materials:
-
Human liver microsomes or recombinant human CYP1A2 enzyme
-
Riluzole (at a concentration near the Km, e.g., 30 µM)
-
Test inhibitors at a range of concentrations
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system
Procedure:
-
Prepare reaction mixtures as described in the metabolism assay, including Riluzole and the microsomal or recombinant enzyme system.
-
Add the test inhibitor at various concentrations to the respective reaction tubes. A control reaction without the inhibitor should be included.
-
Follow the incubation, termination, and analysis steps as outlined in the metabolism protocol.
-
Calculate the rate of this compound formation in the presence of the inhibitor relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Synthesis and Characterization
While detailed synthetic procedures for this compound are not widely published in the primary literature, its synthesis is a critical step for obtaining a reference standard for analytical and pharmacological studies. The synthesis would likely involve the introduction of a hydroxyl group onto the nitrogen atom of the 2-amino group of a suitable benzothiazole precursor. Commercially, this compound is available from various chemical suppliers for research purposes.
Characterization of synthesized this compound would typically involve:
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Pharmacological Activity and Development Outlook
The pharmacological activity of this compound itself has not been as extensively studied as its parent compound. Some in vitro assays have suggested that certain metabolites of Riluzole may possess pharmacological activity. However, a dedicated development program for this compound as a standalone therapeutic agent has not been prominent in the scientific literature.
The focus of development has largely been on understanding its role in the overall pharmacology of Riluzole and in the development of Riluzole prodrugs designed to bypass the extensive first-pass metabolism that leads to variable patient exposure. By modifying the Riluzole molecule, researchers aim to create compounds that are more stable and provide more consistent plasma concentrations of the active parent drug.
Conclusion
The discovery of this compound as the major metabolite of Riluzole was a crucial step in understanding the disposition of this important neuroprotective agent. The elucidation of its formation via CYP1A2 has significant implications for potential drug-drug interactions and inter-individual variability in patient response to Riluzole. While this compound itself has not been a primary focus for independent drug development, its study remains essential for the continued optimization of therapies related to Riluzole and for the broader understanding of drug metabolism in neuropharmacology. Further research into the specific pharmacological activities of this compound could yet reveal novel therapeutic potential.
References
N-Hydroxy Riluzole and its Putative Role in Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), with a well-documented modulatory effect on glutamatergic neurotransmission. Its primary metabolite, N-Hydroxy Riluzole, is formed through cytochrome P450-mediated oxidation. While the pharmacological profile of Riluzole is extensively studied, the specific contribution of this compound to the overall therapeutic effect remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the established mechanisms of Riluzole on the glutamatergic system, including quantitative data and experimental methodologies. It will also address the current knowledge gap regarding this compound, positioning it as an area for future research.
Introduction: Riluzole and the Glutamatergic System
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation, leading to excitotoxicity, is implicated in the pathophysiology of numerous neurodegenerative diseases. Riluzole is a therapeutic agent that primarily targets the glutamatergic system to exert its neuroprotective effects[1][2]. The metabolism of Riluzole is predominantly hepatic, mediated by the cytochrome P450 isoenzyme CYP1A2, which leads to the formation of this compound[3][4]. While this metabolite is the major product of Riluzole's biotransformation, its specific pharmacological activities and role in glutamatergic neurotransmission are not well-documented[5]. This guide will first detail the known actions of the parent compound, Riluzole.
Riluzole's Mechanism of Action in Glutamatergic Neurotransmission
Riluzole's effects on the glutamatergic system are multifaceted, involving presynaptic, and to a lesser extent, postsynaptic mechanisms.
Presynaptic Inhibition of Glutamate Release
The primary mechanism of Riluzole is the inhibition of glutamate release from presynaptic terminals. This is largely achieved through the stabilization of the inactivated state of voltage-gated sodium channels. By blocking these channels, Riluzole reduces neuronal excitability and consequently, the depolarization-induced influx of Ca2+, a critical step for vesicular glutamate release.
Modulation of Voltage-Gated Ion Channels
Riluzole demonstrates a high affinity for the inactivated state of tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium channels. This preferential binding to the inactivated state means its effects are more pronounced in depolarized or pathologically active neurons, thereby selectively dampening excessive neuronal firing.
Postsynaptic Effects
While the presynaptic actions are more prominent, Riluzole has also been reported to have postsynaptic effects by non-competitively blocking N-methyl-D-aspartate (NMDA) receptors at higher concentrations.
Quantitative Data for Riluzole's Activity
The following tables summarize the available quantitative data for Riluzole's effects on various components of the glutamatergic and neuronal signaling pathways.
| Target | Action | Potency (IC50 / Ki) | Species/System | Reference |
| Voltage-Gated Na+ Channels | Block of inactivated state | IC50: 2.3 µM | Cultured human skeletal muscle cells | |
| Voltage-Gated Na+ Channels | Block of inactivated state (TTX-S) | Ki: 2 µM | Rat dorsal root ganglion neurons | |
| Voltage-Gated Na+ Channels | Block of inactivated state (TTX-R) | Ki: 3 µM | Rat dorsal root ganglion neurons | |
| Voltage-Gated Na+ Channels | Block of resting state (TTX-S) | Kd: 90 µM | Rat dorsal root ganglion neurons | |
| Voltage-Gated Na+ Channels | Block of resting state (TTX-R) | Kd: 143 µM | Rat dorsal root ganglion neurons |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the effects of compounds like Riluzole.
Glutamate Release Assay from Synaptosomes
This protocol describes a method to measure endogenous glutamate release from isolated nerve terminals (synaptosomes) using an on-line enzyme-coupled fluorometric assay.
I. Preparation of Synaptosomes:
-
Homogenize rat cerebral cortex in a buffered sucrose solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude mitochondrial fraction containing synaptosomes.
-
Resuspend the pellet and layer it onto a discontinuous Percoll gradient.
-
Centrifuge at high speed to separate synaptosomes from other components.
-
Collect the synaptosomal fraction and wash to remove Percoll.
II. Measurement of Glutamate Release:
-
Incubate the prepared synaptosomes in a buffer solution.
-
Introduce the synaptosomes into a fluorometer cuvette containing glutamate dehydrogenase and NADP+.
-
Establish a baseline fluorescence reading.
-
Induce depolarization and subsequent glutamate release using a potassium channel blocker like 4-aminopyridine.
-
Monitor the increase in fluorescence, which is proportional to the amount of glutamate released.
-
To test the effect of a compound, pre-incubate the synaptosomes with the desired concentration of the compound before inducing depolarization.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Currents
This protocol outlines the measurement of voltage-gated sodium currents in cultured neurons or cell lines expressing sodium channels.
I. Cell Preparation:
-
Culture dorsal root ganglion neurons or a suitable cell line (e.g., HEK293) expressing the sodium channel of interest.
-
Plate cells on glass coverslips for electrophysiological recording.
II. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal pipette solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply voltage protocols to elicit sodium currents. For example, to measure tonic block, hold the cell at a resting membrane potential and apply depolarizing steps. To assess inactivated state block, use a depolarizing prepulse to inactivate the channels before the test pulse.
-
Record currents before and after the application of the test compound to the external solution.
-
Analyze the reduction in current amplitude to determine the extent of block.
This compound: An Uncharacterized Metabolite
This compound is the primary metabolite of Riluzole, formed via N-hydroxylation by the CYP1A2 enzyme in the liver. Following its formation, it is readily conjugated with glucuronic acid to form O- and N-glucuronides, which are then excreted.
dot
Caption: Metabolic pathway of Riluzole to this compound and subsequent glucuronidation.
Despite being the major metabolite, there is a significant lack of publicly available data on the pharmacological activity of this compound. It is plausible that this metabolite contributes to the overall neuroprotective effects of Riluzole, but dedicated studies are required to confirm this. Key unanswered questions include:
-
Does this compound retain activity at voltage-gated sodium channels?
-
Does it inhibit glutamate release with a potency similar to or different from Riluzole?
-
Does it have any significant off-target effects?
-
What is its blood-brain barrier permeability?
The development of Riluzole prodrugs is one strategy that has been explored to bypass the first-pass metabolism to this compound, aiming for more consistent plasma concentrations of the parent drug. This further underscores the current focus on Riluzole as the primary active moiety.
Proposed Signaling Pathways for Riluzole
The following diagram illustrates the proposed mechanism of action of Riluzole at a glutamatergic synapse. The potential, yet unconfirmed, site of action for this compound is also indicated.
dot
Caption: Riluzole's primary action on presynaptic voltage-gated sodium channels.
Logical Workflow for Investigating this compound
To address the current knowledge gap, a structured experimental workflow is proposed.
dot
Caption: Proposed experimental workflow for characterizing this compound.
Conclusion and Future Directions
Riluzole is a cornerstone therapy in ALS, primarily acting as a presynaptic inhibitor of glutamate release through the modulation of voltage-gated sodium channels. While its metabolism to this compound is a key pharmacokinetic feature, the pharmacodynamic profile of this major metabolite remains a significant gap in the scientific literature. Future research should prioritize the characterization of this compound's activity within the glutamatergic system. Such studies would not only provide a more complete understanding of Riluzole's therapeutic effects but could also inform the development of new neuroprotective agents with improved efficacy and metabolic stability. Elucidating the role of this compound is a critical next step in optimizing therapeutic strategies for neurodegenerative diseases.
References
- 1. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to N-Hydroxy Riluzole: Chemical Structure, Formula, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Hydroxy Riluzole, the principal active metabolite of the neuroprotective drug Riluzole. This document details its chemical structure, physicochemical properties, metabolic pathway, and relevant experimental methodologies, presented in a format tailored for researchers and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Number 179070-90-7. It is a metabolite of Riluzole, an antiglutamatergic agent. The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a clear reference for its scientific identity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine |
| CAS Number | 179070-90-7 |
| Molecular Formula | C₈H₅F₃N₂O₂S[1][2] |
| Molecular Weight | 250.20 g/mol [2] |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO |
| InChI Key | MFGRTKLVQQZZIE-UHFFFAOYSA-N |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in Acetonitrile and DMSO[3] |
| Predicted pKa | 12.69 ± 0.53 |
| Predicted LogP | 3.069 |
| Predicted Boiling Point | 353.1 ± 52.0 °C |
| Predicted Density | 1.71 ± 0.1 g/cm³ |
Metabolic Pathway and Bioformation
This compound is the primary oxidative metabolite of Riluzole. Its formation is a critical step in the biotransformation of the parent drug.
Cytochrome P450-Mediated Metabolism
The N-hydroxylation of Riluzole is predominantly catalyzed by the cytochrome P450 isoform CYP1A2 in human hepatic microsomes[4]. While CYP1A1, an extrahepatic isoform, can also contribute to the formation of this compound and other hydroxylated derivatives, CYP1A2 is considered the principal enzyme in the liver for this metabolic conversion. Following its formation, this compound is readily conjugated to form O- and N-glucuronides, which are then excreted.
Experimental Protocols
This section outlines the methodologies pertinent to the study of this compound, including its synthesis and the in vitro analysis of its metabolic formation.
Synthesis of Riluzole (Parent Compound)
A general procedure for the synthesis of the parent compound, Riluzole, involves the reaction of 4-(trifluoromethoxy)aniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine. The resulting product is then purified through recrystallization.
Materials:
-
4-(trifluoromethoxy)aniline
-
Potassium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ethyl acetate
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether-petrol ether
Procedure:
-
Potassium thiocyanate is added to a solution of 4-(trifluoromethoxy)aniline in glacial acetic acid and stirred.
-
The reaction mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise.
-
The reaction is allowed to proceed to completion at room temperature.
-
The mixture is diluted with water, alkalized with Na₂CO₃, and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated.
-
The residue is recrystallized from diethyl ether-petrol ether to yield Riluzole.
In Vitro Metabolism of Riluzole in Human Liver Microsomes
The following is a representative protocol for studying the metabolism of Riluzole to this compound using human liver microsomes, based on standard methodologies in the field.
Objective: To determine the kinetics and enzymatic pathways of Riluzole N-hydroxylation.
Materials:
-
Pooled human liver microsomes
-
Riluzole (substrate)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
CYP1A2-selective inhibitor (e.g., α-naphthoflavone)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: A reaction mixture is prepared containing human liver microsomes, potassium phosphate buffer, and Riluzole at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed for a specified time at 37°C with gentle shaking.
-
Termination of Reaction: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The formation of this compound is quantified using a validated LC-MS/MS method.
-
Enzyme Inhibition Studies: To confirm the role of CYP1A2, the experiment is repeated in the presence of a selective inhibitor like α-naphthoflavone, and the reduction in this compound formation is measured.
Biological Activity and Mechanism of Action of the Parent Compound, Riluzole
While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the mechanism of action of its parent compound, Riluzole, is well-characterized. Riluzole's neuroprotective effects are believed to be multifactorial.
Table 3: Biological Activity of Riluzole (Parent Compound)
| Target/Action | Effect | IC₅₀ / Kᵢ |
| Voltage-gated sodium channels | Inactivation, inhibition of persistent current | Kᵢ = 0.2 µM (on recombinant rat sodium channels) |
| NMDA Receptors | Noncompetitive blockade | IC₅₀ = 18 µM |
| Kainate Receptors | Inhibition | IC₅₀ = 167 µM |
| Glutamate Release | Inhibition | - |
| Glutamate Uptake | Stimulation | - |
Riluzole's primary mechanism involves the inhibition of glutamate release from presynaptic terminals and the inactivation of voltage-dependent sodium channels. It also demonstrates an ability to interfere with intracellular signaling pathways that follow the binding of excitatory amino acids to their receptors. The following diagram illustrates the key points of Riluzole's mechanism of action.
Conclusion
This compound is a key metabolite in the pharmacology of Riluzole. Its formation, primarily mediated by CYP1A2, is a crucial determinant of the parent drug's clearance and pharmacokinetic profile. While the biological activity of this compound itself requires further characterization, understanding its chemical properties and metabolic pathway is essential for a comprehensive assessment of Riluzole's disposition and for the development of new chemical entities based on this scaffold. The experimental protocols outlined herein provide a foundation for further research into this important metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review of the Use of the Glutamate Antagonist Riluzole in Psychiatric Disorders and a Description of Recent Use in Childhood Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 4. Involvement of human CYP1A isoenzymes in the metabolism and drug interactions of riluzole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of N-Hydroxy Riluzole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Hydroxy Riluzole is the principal and pharmacologically active metabolite of Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] While the in vitro pharmacological profile of Riluzole is well-documented, specific quantitative data for this compound remains limited in publicly available literature. This technical guide provides a comprehensive overview of the expected in vitro pharmacological profile of this compound, based on the extensive data available for its parent compound, Riluzole. The information presented herein is intended to guide research and drug development efforts by providing a foundational understanding of the likely mechanisms of action of this key metabolite.
It is critical to note that while this compound is known to be pharmacologically active, the quantitative data presented in this document, such as IC50 and Ki values, are derived from studies on Riluzole.[3][4] These values should be considered indicative of the potential activity of this compound, with the understanding that the potency of the metabolite may differ. Further dedicated in vitro studies on this compound are required for a definitive characterization of its pharmacological profile.
Introduction
Riluzole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP1A2, leading to the formation of this compound.[5] This metabolite is then subject to glucuronidation before excretion. The pharmacological activity of Riluzole's metabolites is considered to contribute to its overall therapeutic effect. Understanding the specific in vitro profile of this compound is therefore crucial for a complete picture of the drug's mechanism of action and for the development of new therapeutic strategies.
This guide summarizes the known in vitro effects of Riluzole on key pharmacological targets, including ion channels, and its impact on neurotransmitter release. Detailed experimental protocols for the assays used to characterize these activities are also provided, which can be adapted for the specific study of this compound.
Quantitative Pharmacological Data (Based on Riluzole)
The following tables summarize the in vitro pharmacological data for Riluzole. These values provide a basis for predicting the activity of this compound.
Table 1: Inhibition of Voltage-Gated Ion Channels by Riluzole
| Channel Subtype | Assay System | IC50 / Ki (µM) | Reference |
| Voltage-Gated Sodium Channels (VGSCs) | Cultured differentiated human skeletal muscle cells | 2.3 | |
| hNav1.4 | HEK293 cells | 16.3 (0.1 Hz), 7.9 (10 Hz) | |
| hNav1.7 | HEK293 cells | 16.6 (0.1 Hz), 8.5 (10 Hz) | |
| Large-Conductance Ca2+-activated K+ (BKCa) Channels | Cultured differentiated human skeletal muscle cells | (Activation) |
Table 2: Effects of Riluzole on Neurotransmitter Systems
| Activity | Assay System | IC50 / Effect | Reference |
| Inhibition of Glutamate Release | Cultured neurons, brain slices | - | |
| Blockade of NMDA Receptors (non-competitive) | - | - |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Riluzole, which can be adapted for this compound.
Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol is designed to assess the inhibitory or modulatory effects of a test compound on voltage-gated ion channels expressed in a cellular system.
Objective: To determine the IC50 of a test compound on a specific ion channel subtype.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells)
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
Test compound stock solution (e.g., in DMSO)
Procedure:
-
Cell Culture: Culture the cells expressing the target ion channel under standard conditions.
-
Cell Preparation: Plate cells onto glass coverslips for recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Solutions: Prepare appropriate intracellular and extracellular solutions to isolate the current of interest.
-
Whole-Cell Patch-Clamp:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit the target ion channel currents.
-
-
Compound Application:
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of the test compound dissolved in the extracellular solution.
-
Record currents at each concentration after steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Competitive Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of a test compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Non-labeled ("cold") ligand for determining non-specific binding
-
Test compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a microplate, combine the receptor preparation, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of cold ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assay
This protocol is used to determine the inhibitory potency (IC50) of a test compound on a specific enzyme.
Objective: To determine the IC50 of a test compound for a target enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compound
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Setup: In a microplate, add the enzyme, assay buffer, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the test compound.
-
Plot the percentage of enzyme activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways believed to be modulated by Riluzole and, by extension, this compound, as well as a typical experimental workflow for its in vitro characterization.
Caption: Putative mechanism of action of Riluzole and this compound on glutamatergic neurotransmission.
Caption: Experimental workflow for determining the in vitro pharmacological profile of this compound.
Conclusion
While direct quantitative in vitro pharmacological data for this compound is not extensively available, the well-characterized profile of its parent compound, Riluzole, provides a strong foundation for predicting its activity. It is anticipated that this compound shares Riluzole's modulatory effects on voltage-gated ion channels and its inhibitory action on glutamate release. This technical guide serves as a valuable resource for researchers by consolidating the available information on Riluzole and providing detailed experimental frameworks to facilitate the specific investigation of this compound. Further research is imperative to definitively elucidate the in vitro pharmacological profile of this key metabolite and its contribution to the overall therapeutic effects of Riluzole.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Cytochrome P450-Mediated Formation of N-Hydroxy Riluzole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical role played by cytochrome P450 (CYP) enzymes in the metabolic formation of N-Hydroxy Riluzole, the primary metabolite of the neuroprotective drug Riluzole. Understanding this metabolic pathway is paramount for drug development, predicting drug-drug interactions, and comprehending the variability in patient response to Riluzole, a cornerstone therapy for amyotrophic lateral sclerosis (ALS).[1][2][3][4] This document synthesizes current in vitro and in vivo data, details experimental protocols for studying Riluzole metabolism, and presents key quantitative findings in a clear, comparative format.
Introduction to Riluzole Metabolism
Riluzole undergoes extensive phase I metabolism, primarily through oxidation, to form this compound.[5] This initial hydroxylation is a critical step that precedes further conjugation and elimination of the drug. The rate and extent of this compound formation are highly dependent on the activity of specific cytochrome P450 enzymes, which can vary significantly among individuals due to genetic polymorphisms and environmental factors. This variability has been linked to the wide range of Riluzole plasma concentrations observed in patients.
Key Cytochrome P450 Enzymes in this compound Formation
In vitro studies utilizing human liver microsomes, as well as experiments with genetically expressed human CYP isoenzymes, have identified two primary enzymes responsible for the N-hydroxylation of Riluzole: CYP1A1 and CYP1A2 . While historically CYP1A2 was considered the major contributor, more recent evidence suggests that CYP1A1 plays an equally, if not more, significant role. A minor pathway involving direct glucuronidation by UGT1A8/9 has also been identified.
Quantitative Contribution of CYP Enzymes
The relative contributions of the key enzymes involved in Riluzole metabolism have been estimated through in vitro inhibition studies and physiologically based pharmacokinetic (PBPK) modeling. These findings are crucial for predicting the impact of co-administered drugs that may inhibit or induce these specific CYP isoforms.
| Enzyme | Relative Contribution to Riluzole Metabolism | Data Source |
| CYP1A1 | 60% | Based on a review of clinical and non-clinical data and PBPK modeling. This revision from earlier assumptions highlights the critical role of extrahepatic CYP1A1 in overall Riluzole clearance. |
| CYP1A2 | 30% | Primarily responsible for the formation of this compound in the liver. The contribution of CYP1A2 is supported by in vivo urinary recovery data of this compound and its glucuronide conjugate, accounting for approximately 27% of the administered Riluzole dose. |
| UGT1A8/9 | 10% | Represents a minor pathway of direct glucuronidation of the parent Riluzole molecule. |
Experimental Protocols for Studying Riluzole Metabolism
The elucidation of the metabolic pathway of Riluzole to this compound has been achieved through a series of well-defined in vitro experiments. These protocols are fundamental for researchers aiming to replicate or build upon these findings.
Incubation with Human Liver Microsomes
This experiment is a cornerstone for studying hepatic drug metabolism.
Objective: To determine the kinetics and identify the major metabolites of Riluzole in a system that contains a full complement of hepatic CYP enzymes.
Methodology:
-
Preparation of Incubation Mixture:
-
A typical incubation mixture contains:
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
[14C]Riluzole (e.g., 15 µM) as the substrate to facilitate detection of metabolites.
-
NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) or UDPGA as a cofactor.
-
-
-
Incubation:
-
The mixture is pre-incubated at 37°C for a few minutes to allow for temperature equilibration.
-
The reaction is initiated by the addition of the NADPH generating system.
-
Incubations are carried out at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector or a mass spectrometer (LC-MS) to identify and quantify Riluzole and this compound.
-
Reaction Phenotyping with Recombinant Human CYP Enzymes
This approach allows for the precise identification of the specific CYP isoforms responsible for a particular metabolic reaction.
Objective: To determine which specific CYP enzymes are capable of metabolizing Riluzole to this compound.
Methodology:
-
Enzyme Source:
-
Commercially available recombinant human CYP enzymes expressed in a heterologous system (e.g., baculovirus-infected insect cells, yeast cells, or B-lymphoblastoid cells) are used. A panel of major drug-metabolizing CYPs is typically screened (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
-
Incubation:
-
Riluzole is incubated individually with each recombinant CYP enzyme in the presence of a suitable buffer and an NADPH generating system.
-
Control incubations without the enzyme or without the NADPH generating system are included to account for non-enzymatic degradation.
-
-
Analysis:
-
The formation of this compound is monitored over time using LC-MS/MS. The rate of formation is then calculated for each CYP isoform.
-
Chemical Inhibition Studies
This method uses specific chemical inhibitors to probe the contribution of individual CYP enzymes to Riluzole metabolism in human liver microsomes.
Objective: To quantify the contribution of specific CYP enzymes to the overall metabolism of Riluzole in a complex system like human liver microsomes.
Methodology:
-
Incubation Setup:
-
Incubations are performed as described for human liver microsomes (Section 3.1).
-
Prior to the addition of Riluzole, the microsomes are pre-incubated with a specific CYP inhibitor.
-
-
Inhibitors Used:
-
α-Naphthoflavone: A potent inhibitor of CYP1A enzymes, particularly CYP1A2.
-
Caffeine and Acetanilide: Selective inhibitors of CYP1A2.
-
-
Data Analysis:
-
The rate of this compound formation in the presence of the inhibitor is compared to the rate in a control incubation without the inhibitor. The percentage of inhibition is then calculated to estimate the contribution of the targeted CYP enzyme.
-
Kinetic Parameters of this compound Formation
Kinetic studies provide valuable insights into the affinity of the metabolizing enzymes for Riluzole.
| Parameter | Value | Experimental System | Significance |
| Km | 30 µM | Human Liver Microsomes | The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. This value is crucial for predicting the metabolic rate at different Riluzole concentrations. |
| IC50 | 0.42 µM | α-Naphthoflavone (CYP1A2) | The half-maximal inhibitory concentration (IC50) for α-naphthoflavone on Riluzole N-hydroxylation in human liver microsomes indicates a high sensitivity of this metabolic pathway to CYP1A2 inhibition. |
| IC50 | ~200-500 µM | Various Drugs | Weak inhibition of Riluzole hydroxylation was observed with several co-administered drugs like amitriptyline, diclofenac, diazepam, clomipramine, imipramine, quinine, and enoxacin, suggesting a lower risk of significant drug-drug interactions with these specific compounds. |
Visualizing the Metabolic Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in this compound formation.
Caption: Metabolic pathway of Riluzole.
Caption: In vitro Riluzole metabolism workflow.
Conclusion
The formation of this compound is a critical metabolic step predominantly mediated by CYP1A1 and CYP1A2. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals. A thorough understanding of this pathway is essential for optimizing Riluzole therapy, minimizing adverse drug reactions, and designing future clinical trials. Further research into the genetic polymorphisms of CYP1A1 and CYP1A2 will continue to refine our ability to predict individual patient responses to Riluzole.
References
- 1. A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association between CYP1A2 activity and riluzole clearance in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Riluzole metabolism and CYP1A1/2 polymorphisms in patients with ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Key Differences Between Riluzole and N-Hydroxy Riluzole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riluzole, a benzothiazole derivative, is an established neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action is multifaceted, primarily involving the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated sodium channels. Following administration, Riluzole is extensively metabolized in the liver, with N-Hydroxy Riluzole emerging as its major and pharmacologically active metabolite. This technical guide provides a comprehensive comparison of Riluzole and this compound, focusing on their key chemical, pharmacokinetic, and pharmacodynamic differences. This document is intended to serve as a resource for researchers and professionals involved in neuropharmacology and drug development, offering a consolidated overview of the available data, experimental methodologies, and relevant signaling pathways.
Introduction
Riluzole is a cornerstone in the management of ALS, a progressive neurodegenerative disease affecting motor neurons.[1][2] Its therapeutic effect is attributed to its ability to attenuate glutamate-mediated excitotoxicity and modulate neuronal excitability.[3][4] The primary route of Riluzole metabolism is through N-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) isoenzyme, yielding this compound.[5] While this compound is acknowledged as an active metabolite, a detailed comparative analysis of its pharmacological profile against the parent compound is often dispersed in the literature. This guide aims to synthesize this information, providing a clear and structured comparison to aid in further research and development efforts in the field of neuroprotective therapeutics.
Chemical and Physical Properties
Riluzole and this compound share a core benzothiazole structure but differ by the presence of a hydroxyl group on the amino substituent in the metabolite. This seemingly minor structural change can influence the physicochemical properties of the molecule, potentially affecting its solubility, polarity, and ability to interact with biological targets.
| Property | Riluzole | This compound |
| Chemical Name | 2-amino-6-(trifluoromethoxy)benzothiazole | N-hydroxy-6-(trifluoromethoxy)-2-benzothiazolamine |
| Molecular Formula | C₈H₅F₃N₂OS | C₈H₅F₃N₂O₂S |
| Molecular Weight | 234.2 g/mol | 250.2 g/mol |
| Structure |
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of Riluzole and its primary metabolite, this compound, are crucial for understanding their in vivo activity and potential for therapeutic efficacy and toxicity. While comprehensive pharmacokinetic data for this compound is less readily available compared to the parent drug, the following table summarizes the key known parameters for Riluzole.
| Parameter | Riluzole | This compound |
| Absorption | Well-absorbed (~90%) with an oral bioavailability of ~60%. High-fat meals decrease AUC by ~20% and Cmax by ~45%. | Data not readily available. As a metabolite, its formation is dependent on Riluzole's absorption and first-pass metabolism. |
| Distribution | 96% bound to plasma proteins, mainly albumin and lipoproteins. | Data not readily available. |
| Metabolism | Extensively metabolized in the liver, primarily by CYP1A2-mediated N-hydroxylation to this compound, followed by glucuronidation. | Further metabolized via glucuronidation. |
| Elimination | The mean elimination half-life is approximately 12 hours after repeated doses. | Data not readily available. |
Pharmacodynamics: Mechanism of Action
Both Riluzole and this compound are considered pharmacologically active. Riluzole's neuroprotective effects are attributed to a combination of mechanisms. The following sections and the corresponding signaling pathway diagram illustrate these actions.
Inhibition of Voltage-Gated Sodium Channels
Riluzole is known to block voltage-gated sodium channels, preferentially targeting those in an inactivated state, which are more prevalent in damaged or depolarized neurons. This action reduces neuronal hyperexcitability. While this compound is presumed to share this activity, direct comparative potency data is scarce in the public domain.
| Compound | Target | IC₅₀ | Reference |
| Riluzole | Voltage-gated Na+ current (INa) in human skeletal muscle cells | 2.3 µM | |
| This compound | Voltage-gated Na+ channels | Data not available |
Modulation of Glutamatergic Neurotransmission
A primary mechanism of Riluzole's neuroprotective effect is the inhibition of glutamate release from presynaptic terminals. This is thought to occur, in part, through the blockade of sodium channels, which reduces the influx of calcium ions necessary for neurotransmitter release.
| Compound | Effect | IC₅₀ | Reference |
| Riluzole | Inhibition of electrically evoked [³H]-glutamate release | 19.5 µM | |
| This compound | Inhibition of glutamate release | Data not available |
Signaling Pathways
The neuroprotective actions of Riluzole involve complex interactions with multiple cellular signaling pathways. The diagram below illustrates the key pathways involved in Riluzole's mechanism of action and its metabolism to this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of Riluzole and this compound. Below are generalized methodologies based on published literature.
In Vitro Metabolism using Human Liver Microsomes
This assay is fundamental to understanding the conversion of Riluzole to this compound.
Objective: To determine the kinetics of this compound formation from Riluzole.
Materials:
-
Human liver microsomes (HLMs)
-
Riluzole
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a reaction mixture containing HLMs, phosphate buffer, and Riluzole at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specified time at 37°C with gentle shaking.
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Quantification of Riluzole and this compound in Plasma by UPLC-MS/MS
This method allows for the simultaneous determination of the parent drug and its metabolite in biological samples.
Objective: To quantify the concentrations of Riluzole and this compound in plasma.
Procedure:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC® HSS T3).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Riluzole, this compound, and the internal standard must be determined and optimized.
-
Workflow for UPLC-MS/MS Analysis:
In Vitro Neuroprotection Assay
This assay can be used to compare the neuroprotective efficacy of Riluzole and this compound against an excitotoxic insult.
Objective: To assess and compare the ability of Riluzole and this compound to protect neurons from glutamate-induced toxicity.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
Glutamate solution.
-
Riluzole and this compound stock solutions.
-
Cell viability assay reagent (e.g., MTT, LDH).
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of Riluzole or this compound for a specified period (e.g., 24 hours).
-
Induce excitotoxicity by adding a toxic concentration of glutamate to the culture medium.
-
Incubate for a further 24 hours.
-
Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Calculate the percentage of neuroprotection afforded by each compound at different concentrations compared to the glutamate-only treated control.
Genotoxicity
Genotoxicity studies are a critical component of the safety assessment of any drug and its metabolites.
| Compound | Ames Test | In Vitro Chromosomal Aberration Assay | In Vivo Micronucleus Assay |
| Riluzole | Negative | Not specified | Not specified |
| This compound | Negative | Negative | Negative |
Note: The provided search results indicate this compound was negative in a battery of genotoxicity tests.
Discussion and Future Directions
The available evidence confirms that Riluzole is metabolized to this compound, which is itself pharmacologically active. While Riluzole's mechanisms of action have been extensively studied, a significant knowledge gap exists regarding the specific pharmacological profile of this compound. To fully understand the contribution of this major metabolite to the overall therapeutic and potential adverse effects of Riluzole, further research is warranted.
Key areas for future investigation include:
-
Quantitative Pharmacological Comparison: Direct, head-to-head studies to determine the potency (e.g., IC₅₀, Ki) of this compound versus Riluzole in blocking various voltage-gated sodium channel subtypes and inhibiting glutamate release.
-
Comprehensive Pharmacokinetic Profiling: A detailed characterization of the absorption, distribution, metabolism, and excretion of this compound.
-
In Vivo Efficacy Studies: Comparative studies in animal models of neurodegeneration to evaluate the relative neuroprotective efficacy of Riluzole and this compound.
-
Receptor Binding Assays: Investigation of the binding affinities of this compound to various glutamate receptor subtypes.
Conclusion
Riluzole and its major metabolite, this compound, are both key players in the pharmacological activity observed following the administration of Rilutek®. While Riluzole's neuroprotective mechanisms are relatively well-characterized, a comprehensive understanding of the distinct contributions of this compound is still emerging. This technical guide has summarized the current knowledge, highlighting the key differences and the areas where further research is critically needed. A more complete picture of the comparative pharmacology of these two molecules will be invaluable for the optimization of therapies for neurodegenerative diseases like ALS and for the development of novel neuroprotective agents.
References
Methodological & Application
Application Notes and Protocols for N-Hydroxy Riluzole in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy Riluzole is the primary active metabolite of Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Riluzole exerts its effects through multiple mechanisms, including the modulation of glutamate transmission and inhibition of voltage-gated sodium channels. While the neuroprotective properties of Riluzole are well-documented, specific protocols for its metabolite, this compound, in primary neuron cultures are not extensively detailed in current literature.
These application notes provide a comprehensive, albeit adapted, protocol for the use of this compound in primary neuron cultures. The methodologies are based on established protocols for Riluzole and general primary neuron culture techniques. The provided information aims to guide researchers in investigating the neuroprotective effects and mechanisms of action of this compound.
Mechanism of Action (Inferred from Riluzole)
This compound is presumed to share a similar mechanism of action with its parent compound, Riluzole. The neuroprotective effects of Riluzole are attributed to its ability to:
-
Inhibit Glutamate Release: Riluzole blocks voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate, a primary excitatory neurotransmitter.[1][2] This action helps to mitigate excitotoxicity, a key contributor to neuronal damage in neurodegenerative diseases.[1][2]
-
Modulate Postsynaptic Glutamate Receptors: Riluzole can inhibit NMDA and kainate receptors, further reducing the influx of calcium ions into neurons and preventing excitotoxic cell death.[1]
-
Potentiate Neurotrophic Factors: Riluzole has been shown to enhance the production of neurotrophic factors like GDNF and BDNF, which support neuronal survival and growth.
-
Inhibit Protein Kinase C (PKC): Riluzole can directly inhibit PKC, an action that may contribute to its antioxidative neuroprotective effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of Riluzole in neuronal cultures, which can be used as a starting point for optimizing experiments with this compound.
Table 1: Effective Concentrations of Riluzole in Neuronal Cultures
| Cell Type | Effective Concentration Range (µM) | Observed Effect | Reference |
| Rat Striatal Neurons | ≤1 | Reduction of repetitive neuronal firing | |
| Mouse Spinal Neurons | ≤1 | Reduction of repetitive neuronal firing | |
| Rat Cortical Neurons | 0.5 - 10 | Decreased repetitive firing | |
| Rat Hippocampal Pyramidal Neurons | 1 - 10 | Inhibition of neuronal firing | |
| Cultured Rat Spinal Motoneurons | 0.5 - 10 | Decreased repetitive firing | |
| Primary Rat Mesencephalic Cultures | 1 - 10 | Dose-dependent reduction of MPP+ induced cell loss | |
| SH-SY5Y Cells | 1 - 10 | Dose-dependent reduction of MPP+ induced cell loss |
Table 2: Experimental Conditions for Assessing Riluzole's Effects
| Experiment | Cell Type | Riluzole Concentration (µM) | Incubation Time | Outcome Measure | Reference |
| Neuroprotection against Glutamate Toxicity | Motoneuron-enriched cultures | Dose-dependent | 24 hours | Reduction of neuronal degeneration | |
| Inhibition of Repetitive Firing | Cultured spinal neurons | 0.1 - 10 | Acute application | Decreased firing frequency | |
| Attenuation of Oxidative Injury | Primary mesencephalic cultures | 1 - 10 | Pre-treatment | Reduction of L-DOPA and 6-OHDA induced injury | |
| Assessment of Mitochondrial Function | SH-SY5Y cells | >50 | Acute application | Moderate inhibition of Na-azide induced [Ca2+]i signaling | |
| Chronic Treatment Effects | Primary mouse spinal cord cultures | 2 | 4 - 9 days | Decreased amplitude of persistent inward current |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol provides a general method for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hibernate®-A medium
-
Papain and DNase I
-
Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Dissection: Aseptically dissect the cerebral cortices from E18 embryos in ice-cold Hibernate®-A medium.
-
Digestion: Transfer the cortical tissue to a solution containing papain and DNase I and incubate at 37°C for 15-20 minutes.
-
Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in complete Neurobasal® medium, and count the viable cells using a hemocytometer. Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) on Poly-D-lysine coated surfaces.
-
Maintenance: Culture the neurons at 37°C in a 5% CO2 incubator. Replace half of the culture medium with fresh, pre-warmed medium every 2-3 days.
Protocol 2: Assessment of Neuroprotection against Excitotoxicity
This protocol outlines a method to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro)
-
This compound stock solution (dissolved in DMSO)
-
Glutamate solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescence microscope and live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)
Procedure:
-
Pre-treatment: Treat the primary neuron cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours prior to glutamate exposure. Include a vehicle control (DMSO).
-
Excitotoxic Insult: Add glutamate to the culture medium to a final concentration known to induce neuronal death (e.g., 50-100 µM).
-
Incubation: Incubate the cultures for 24 hours.
-
Assessment of Cell Death:
-
LDH Assay: Measure the amount of LDH released into the culture medium as an indicator of cell lysis.
-
Live/Dead Staining: Stain the cells with a live/dead assay kit and visualize using a fluorescence microscope. Quantify the percentage of viable neurons.
-
Protocol 3: Evaluation of Mitochondrial Function
This protocol describes a method to assess the effect of this compound on mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
Primary neuron cultures
-
This compound
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Treatment: Treat the neuron cultures with this compound at desired concentrations for a specified duration.
-
Staining: Load the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Measurement:
-
JC-1: Measure the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
TMRM: Measure the fluorescence intensity of TMRM, which accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence indicates depolarization.
-
Visualizations
Caption: Inferred signaling pathway of this compound in reducing excitotoxicity.
Caption: General experimental workflow for assessing neuroprotective effects.
References
Application of N-Hydroxy Riluzole in In Vitro Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riluzole is a well-established neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its therapeutic effects are attributed to a multifaceted mechanism of action, primarily involving the modulation of glutamatergic neurotransmission and neuronal excitability. Riluzole is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to several metabolites, with N-Hydroxy Riluzole being a major derivative. While the neuroprotective properties of Riluzole have been extensively studied, there is a significant knowledge gap regarding the specific neuroprotective activities of this compound.
This document provides an overview of the known neuroprotective mechanisms of the parent compound, Riluzole, and presents a series of detailed protocols for in vitro neuroprotection assays that can be adapted to investigate the potential therapeutic effects of this compound.
Neuroprotective Profile of Riluzole (Parent Compound)
Riluzole has demonstrated neuroprotective effects in a variety of in vitro models of neuronal injury. Its primary mechanisms of action include:
-
Inhibition of Voltage-Gated Sodium Channels: Riluzole blocks persistent sodium currents, which stabilizes neuronal membranes and reduces neuronal hyperexcitability.
-
Modulation of Glutamatergic Neurotransmission: It inhibits the presynaptic release of glutamate, the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate can lead to excitotoxicity, a key pathological process in many neurodegenerative diseases.
-
Blockade of Postsynaptic Glutamate Receptors: Riluzole can non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, further protecting neurons from excitotoxic damage.
-
Inhibition of Protein Kinase C (PKC): By directly inhibiting PKC, Riluzole can attenuate oxidative neuronal injury.
-
Activation of the Heat Shock Factor 1 (HSF1) Pathway: This leads to an increased expression of heat shock proteins (HSPs) and the glutamate transporter GLT1, enhancing cellular stress resilience and glutamate uptake.
Proposed In Vitro Neuroprotection Assays for this compound
The following section outlines key in vitro assays that are recommended for characterizing the neuroprotective profile of this compound. These protocols are based on established methods used for Riluzole and other neuroprotective compounds.
Glutamate-Induced Excitotoxicity Assay
This assay assesses the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.
Experimental Protocol:
-
Cell Culture:
-
Plate primary cortical or hippocampal neurons in 96-well plates at an appropriate density.
-
Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours.
-
-
Induction of Excitotoxicity:
-
Expose the cultures to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the presence of the compound.
-
-
Washout and Recovery:
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing this compound.
-
Incubate the cultures for 24 hours.
-
-
Assessment of Neuroprotection:
Diagram: Workflow for Glutamate-Induced Excitotoxicity Assay
Caption: Workflow for assessing neuroprotection against glutamate excitotoxicity.
Oxidative Stress Assay
This assay evaluates the capacity of this compound to protect neurons from damage induced by oxidative stress, often initiated by agents like hydrogen peroxide (H₂O₂).
Experimental Protocol:
-
Cell Culture:
-
Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
-
Compound Treatment:
-
Pre-treat the cells with a range of concentrations of this compound for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a toxic concentration of H₂O₂ (e.g., 100-200 µM) for 6-24 hours in the presence of this compound.
-
-
Assessment of Neuroprotection:
-
Measure cell viability using the MTT assay.
-
Optionally, measure markers of oxidative stress, such as reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA) or levels of lipid peroxidation.
-
Diagram: Workflow for Oxidative Stress Assay
Caption: Workflow for assessing neuroprotection against oxidative stress.
Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model of ischemia assesses the ability of this compound to protect neurons from damage caused by a lack of oxygen and glucose.
Experimental Protocol:
-
Cell Culture:
-
Culture primary neurons or organotypic brain slices.
-
-
Compound Treatment:
-
Pre-treat the cultures with this compound for 1-2 hours in a complete culture medium.
-
-
Induction of OGD:
-
Replace the culture medium with a glucose-free medium.
-
Place the cultures in a hypoxic chamber with a low oxygen atmosphere (e.g., <1% O₂) for a defined period (e.g., 30-90 minutes).
-
-
Reperfusion:
-
Return the cultures to a normoxic environment and replace the OGD medium with a complete, glucose-containing culture medium with this compound.
-
-
Assessment of Neuroprotection:
-
After 24-48 hours of reperfusion, assess cell death using LDH assay or by staining with cell death markers like propidium iodide.
-
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the proposed assays for this compound.
Table 1: Neuroprotective Efficacy of this compound in the Glutamate-Induced Excitotoxicity Assay
| Concentration of this compound (µM) | % Neuronal Viability (MTT Assay) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle Control) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| EC₅₀ (µM) |
Table 2: Neuroprotective Efficacy of this compound in the Oxidative Stress Assay
| Concentration of this compound (µM) | % Neuronal Viability (MTT Assay) | % Reduction in ROS Levels |
| 0 (Vehicle Control) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| EC₅₀ (µM) |
Table 3: Neuroprotective Efficacy of this compound in the Oxygen-Glucose Deprivation (OGD) Assay
| Concentration of this compound (µM) | % Neuronal Viability (e.g., PI Staining) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle Control) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| EC₅₀ (µM) |
Signaling Pathways of Riluzole (Parent Compound)
The following diagram illustrates the known signaling pathways modulated by Riluzole, which can serve as a starting point for investigating the mechanisms of action of this compound.
Diagram: Known Signaling Pathways of Riluzole
Caption: Signaling pathways modulated by the parent compound, Riluzole.
Conclusion
While this compound is a major metabolite of the neuroprotective drug Riluzole, its own neuroprotective properties remain largely unexplored. The application notes and detailed protocols provided herein offer a comprehensive framework for researchers to systematically investigate the potential of this compound as a neuroprotective agent. By employing these in vitro assays, scientists can generate crucial data on its efficacy, potency, and mechanisms of action, which will be vital for its potential future development as a therapeutic for neurodegenerative diseases.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Administration of Riluzole in Rodent Models of Amyotrophic Lateral Sclerosis (ALS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proposed mechanism of action for Riluzole involves the modulation of glutamatergic neurotransmission.[5] It is believed to inhibit glutamate release, inactivate voltage-dependent sodium channels, and interfere with intracellular events following transmitter binding at excitatory amino acid receptors.
Quantitative Data Summary
The following tables summarize quantitative data from studies administering Riluzole to rodent models of ALS. These studies have investigated various administration routes, dosages, and their effects on survival and motor function.
Table 1: Summary of Riluzole Administration in Mouse Models of ALS
| Rodent Model | Route of Administration | Dosage | Frequency | Outcome | Reference |
| SOD1 G93A Mice | Intraperitoneal (IP) | 8 mg/kg | Every 12 hours for 7 days | Neuroprotective | |
| SOD1 G93A Mice | Drinking Water | 100 µg/mL | Continuous | Biphasic effect on trophic factor production | |
| CF1 mdr1a (+/+) Mice | Intraperitoneal (IP) | 5, 10, and 20 mg/kg | Single dose | Dose-dependent plasma and brain concentrations |
Table 2: Summary of Riluzole Administration in Rat Models of ALS
| Rodent Model | Route of Administration | Dosage | Frequency | Outcome | Reference |
| TDP-43 M337V Transgenic Rats | Intragastric | 30 mg/kg/day | Daily | No significant mitigation of behavioral deficits or neuropathologies | |
| Levodopa-Induced Dyskinesia Model Rats | Not specified | Not specified | Chronic | Altered DNA methylation in neuronal genes | |
| Sprague-Dawley Rats | Oral and Intravenous (IV) | Not specified | Single dose | Liquid formulation showed faster absorption and higher brain concentration compared to tablet |
Experimental Protocols
This section provides detailed methodologies for the administration of Riluzole in rodent models of ALS based on published studies.
Protocol 1: Intraperitoneal (IP) Administration in Mice
Objective: To assess the neuroprotective effects of Riluzole when administered intraperitoneally.
Materials:
-
Riluzole powder
-
Vehicle (e.g., sterile saline, dimethyl sulfoxide (DMSO))
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Riluzole Solution:
-
Accurately weigh the required amount of Riluzole powder.
-
Dissolve the powder in a minimal amount of a suitable solvent like DMSO if necessary, and then dilute to the final concentration with sterile saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
The final solution should be sterile-filtered.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct volume of the Riluzole solution to be administered.
-
Gently restrain the mouse.
-
Lift the hindquarters to a slight upward angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the Riluzole solution.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
-
In a study on spinal cord injury, repeated administration of 8 mg/kg of riluzole was not well tolerated in rats, with a lower dose of 6 mg/kg showing better survival rates. Researchers should carefully consider dose tolerability in their specific model.
-
Protocol 2: Administration in Drinking Water for Mice
Objective: To provide continuous, non-invasive administration of Riluzole.
Materials:
-
Riluzole powder
-
Drinking water bottles with sipper tubes
-
Graduated cylinders for accurate water volume measurement
-
Stir plate and stir bar
Procedure:
-
Preparation of Riluzole-Containing Water:
-
Calculate the total amount of Riluzole needed based on the desired concentration (e.g., 100 µg/mL) and the total volume of drinking water.
-
Dissolve the Riluzole powder in the drinking water. Gentle heating or stirring may be required to ensure complete dissolution.
-
Prepare fresh Riluzole-containing water every 2-3 days to ensure stability.
-
-
Administration:
-
Replace the regular drinking water bottles in the mouse cages with the bottles containing the Riluzole solution.
-
Measure the volume of water consumed per cage daily or every few days to estimate the dose of Riluzole ingested by each mouse. This can be done by weighing the water bottles.
-
-
Considerations:
-
This method provides an approximate dose, as water consumption can vary between individual animals.
-
Monitor the animals for any changes in water intake or body weight.
-
Protocol 3: Intragastric Gavage in Rats
Objective: To deliver a precise dose of Riluzole directly into the stomach.
Materials:
-
Riluzole powder
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Flexible or rigid gavage needle appropriate for the size of the rat
-
Syringe
-
Animal scale
Procedure:
-
Preparation of Riluzole Suspension/Solution:
-
Prepare the Riluzole formulation at the desired concentration (e.g., 30 mg/kg/day). If Riluzole is not fully soluble, a homogenous suspension should be prepared.
-
-
Animal Handling and Administration:
-
Weigh the rat to calculate the exact volume to be administered.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to be inserted.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the Riluzole formulation.
-
-
Post-administration Monitoring:
-
Carefully observe the animal for any signs of respiratory distress or discomfort during and after the procedure.
-
Ensure proper technique to avoid accidental administration into the trachea.
-
Visualizations
Signaling Pathway of Riluzole
The following diagram illustrates the proposed signaling pathway of Riluzole, focusing on its role in modulating glutamate excitotoxicity.
Caption: Proposed mechanism of Riluzole in reducing glutamate excitotoxicity.
Experimental Workflow for Riluzole Administration in Rodent ALS Models
The diagram below outlines a typical experimental workflow for evaluating the efficacy of Riluzole in a rodent model of ALS.
References
- 1. researchgate.net [researchgate.net]
- 2. Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of N-Hydroxy Riluzole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy Riluzole is the primary active metabolite of Riluzole, a neuroprotective agent approved for the treatment of Amyotrophic Lateral Sclerosis (ALS). Riluzole's therapeutic effects are attributed to its modulation of the glutamatergic system, inhibition of voltage-gated sodium channels, and influence on various intracellular signaling pathways.[1][2][3] this compound, formed via cytochrome P450-dependent hydroxylation of the parent compound, is a key component in the overall pharmacological profile of Riluzole treatment.[4][5] These application notes provide a detailed framework for designing and conducting in vivo efficacy studies of this compound, with a primary focus on its potential therapeutic effects in a preclinical model of ALS. The protocols outlined below are based on established methodologies for evaluating neuroprotective compounds in rodent models of neurodegenerative disease.
Animal Model Selection
The most widely used and well-characterized animal model for ALS drug discovery is the transgenic mouse expressing a mutant human superoxide dismutase 1 (SOD1) gene, typically the SOD1G93A variant. These mice develop a progressive motor neuron disease that recapitulates many of the key features of human ALS, including muscle weakness, paralysis, and a shortened lifespan.
Recommended Model:
-
Strain: B6SJL-Tg(SOD1G93A)1Gur/J
-
Rationale: This strain exhibits a relatively consistent and predictable disease onset and progression, making it suitable for efficacy studies.
-
Animal Husbandry: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. To mitigate potential variability, only male or female mice should be used within a single study, as gender differences in disease progression have been reported.
Experimental Design and Dosing
A robust experimental design is crucial for obtaining reliable and interpretable data. The following is a recommended study design for evaluating the efficacy of this compound.
-
Experimental Groups:
-
Group 1: SOD1G93A mice receiving vehicle control.
-
Group 2: SOD1G93A mice receiving this compound (low dose).
-
Group 3: SOD1G93A mice receiving this compound (high dose).
-
Group 4: Wild-type (non-transgenic) littermates receiving vehicle control (for baseline behavioral and biomarker data).
-
-
Sample Size: A minimum of 10-15 mice per group is recommended to ensure statistical power.
-
Dosing Regimen:
-
Route of Administration: Oral gavage is a common and clinically relevant route. The formulation of this compound should be optimized for oral delivery.
-
Frequency: Daily administration is recommended.
-
Duration: Treatment should commence at a pre-symptomatic stage (e.g., 60 days of age) and continue until the study endpoint.
-
-
Blinding and Randomization: To minimize bias, the study should be conducted in a blinded manner, with animals randomly assigned to treatment groups.
Efficacy Endpoints
A combination of behavioral assessments, survival analysis, and biomarker measurements should be employed to provide a comprehensive evaluation of this compound's efficacy.
Behavioral Assessments
Behavioral tests should be performed at regular intervals (e.g., weekly or bi-weekly) to monitor motor function and disease progression.
-
Rotarod Test: This test assesses motor coordination and balance.
-
Hanging-Wire Test: This test measures grip strength and endurance.
-
Grip Strength Test: This test quantifies forelimb and hindlimb muscle strength.
Survival Analysis
Survival is a primary endpoint in preclinical ALS studies. The date of death for each animal should be recorded, and survival curves generated.
Biomarker Analysis
-
Neurofilament Light Chain (NfL): NfL is a sensitive biomarker of neuronal damage and has shown promise in tracking disease progression in both ALS patients and animal models. Blood samples can be collected at various time points for NfL analysis.
Experimental Protocols
Rotarod Test Protocol
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before testing.
-
Training: Train the mice on the rotarod for three consecutive days prior to the first test day. Each training session should consist of three trials with a 15-minute inter-trial interval.
-
Testing:
-
Place the mouse on the rotating rod at a starting speed of 4 rpm.
-
The rod will accelerate from 4 to 40 rpm over a 300-second period.
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing two full passive rotations.
-
Perform three trials per mouse with a 15-minute rest period between trials.
-
The average latency to fall across the three trials is used for analysis.
-
Hanging-Wire Test Protocol
-
Apparatus: A standard wire cage lid suspended approximately 35 cm above a padded surface.
-
Procedure:
-
Place the mouse on the wire lid and gently invert it.
-
Start a timer as soon as the lid is inverted.
-
Record the latency for the mouse to fall.
-
A maximum trial duration of 180 seconds is recommended.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
The average latency to fall is used for analysis.
-
Grip Strength Test Protocol
-
Apparatus: A grip strength meter with a wire grid.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Procedure:
-
Hold the mouse by the base of its tail and allow it to grasp the wire grid with its forepaws.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
The peak force exerted by the mouse is recorded by the meter.
-
Perform three to five consecutive trials for forelimb grip strength.
-
Repeat the procedure, allowing the mouse to grasp the grid with all four paws to measure combined forelimb and hindlimb grip strength.
-
The average of the trials is normalized to the mouse's body weight.
-
Survival Analysis Protocol
-
Monitoring: Monitor the animals daily for signs of severe motor impairment.
-
Endpoint Definition: The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, or a loss of 20% of its peak body weight.
-
Data Collection: Record the date of death or euthanasia for each animal.
-
Analysis: Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.
Neurofilament Light Chain (NfL) Analysis Protocol
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at regular intervals throughout the study.
-
Sample Processing: Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Analysis: Measure NfL concentrations using a sensitive immunoassay, such as Single Molecule Array (Simoa) or ELISA.
-
Data Analysis: Compare NfL levels between treatment groups at each time point.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Motor Performance (Rotarod Test)
| Treatment Group | Latency to Fall (seconds) at Week 8 | Latency to Fall (seconds) at Week 12 | Latency to Fall (seconds) at Week 16 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Wild-Type Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Grip Strength
| Treatment Group | Forelimb Grip Strength (g/g body weight) at Week 12 | Hindlimb Grip Strength (g/g body weight) at Week 12 |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM |
| Wild-Type Control | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Survival
| Treatment Group | Median Survival (days) | % Increase in Lifespan vs. Vehicle |
| Vehicle Control | Mean ± SEM | - |
| This compound (Low Dose) | Mean ± SEM | % |
| This compound (High Dose) | Mean ± SEM | % |
Table 4: Effect of this compound on Plasma Neurofilament Light Chain (NfL) Levels
| Treatment Group | NfL Concentration (pg/mL) at Week 8 | NfL Concentration (pg/mL) at Week 12 | NfL Concentration (pg/mL) at Week 16 |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Wild-Type Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Riluzole
Riluzole is known to modulate several key signaling pathways implicated in neuronal survival and excitotoxicity. These include the PI3K/Akt, MAPK, and Wnt/β-catenin pathways. The following diagram illustrates the putative signaling cascade affected by Riluzole and, by extension, its active metabolite this compound.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines the key steps in the proposed in vivo efficacy study.
Caption: Workflow for in vivo efficacy testing of this compound.
Disclaimer: The experimental designs and protocols provided are intended as a guide. Specific parameters may need to be optimized based on the characteristics of this compound and the specific research question. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Determining the IC50 of N-Hydroxy Riluzole: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of N-Hydroxy Riluzole, a primary metabolite of Riluzole.[1][2] These guidelines are designed for researchers in neuropharmacology, oncology, and drug development investigating the therapeutic potential and cytotoxic profile of this compound. The protocols provided focus on two common and robust cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Introduction to this compound
This compound is a significant metabolite of Riluzole, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][3] Riluzole's therapeutic effects are attributed to its modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels.[4] The metabolism of Riluzole to this compound is primarily mediated by the cytochrome P450 enzyme CYP1A2 in the liver. Understanding the biological activity of this compound is crucial for a comprehensive understanding of Riluzole's overall pharmacological and toxicological profile. Determining its IC50 in relevant cell models can elucidate its potential neuroprotective or cytotoxic effects.
Principle of IC50 Determination
The IC50 value represents the concentration of a compound that inhibits a specific biological or biochemical function by 50%. In the context of cell-based assays, it typically refers to the concentration at which a compound reduces cell viability or proliferation by half. This is a critical parameter in drug discovery for assessing the potency of a compound. The determination of the IC50 involves treating cultured cells with a range of concentrations of the test compound and then measuring cell viability. The resulting data is used to generate a dose-response curve, from which the IC50 value is calculated.
Data Presentation
Quantitative data from cell viability assays should be organized to clearly present the dose-dependent effect of this compound. The results are typically presented as the mean ± standard deviation (SD) from multiple replicates. The IC50 value is then calculated from a sigmoidal dose-response curve fit to the data.
Table 1: Example Data Layout for IC50 Determination of this compound using MTT Assay
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 | 0 ± 6.4 |
| 0.1 | 1.22 ± 0.07 | 97.6 ± 5.6 | 2.4 ± 5.6 |
| 1 | 1.10 ± 0.06 | 88.0 ± 4.8 | 12.0 ± 4.8 |
| 10 | 0.75 ± 0.05 | 60.0 ± 4.0 | 40.0 ± 4.0 |
| 50 | 0.45 ± 0.04 | 36.0 ± 3.2 | 64.0 ± 3.2 |
| 100 | 0.20 ± 0.03 | 16.0 ± 2.4 | 84.0 ± 2.4 |
| Calculated IC50 (µM) | - | [Insert Value] | - |
Table 2: Example Data Layout for IC50 Determination of this compound using CellTiter-Glo® Assay
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 850,000 ± 50,000 | 100 ± 5.9 | 0 ± 5.9 |
| 0.1 | 830,000 ± 45,000 | 97.6 ± 5.3 | 2.4 ± 5.3 |
| 1 | 780,000 ± 40,000 | 91.8 ± 4.7 | 8.2 ± 4.7 |
| 10 | 500,000 ± 30,000 | 58.8 ± 3.5 | 41.2 ± 3.5 |
| 50 | 250,000 ± 20,000 | 29.4 ± 2.4 | 70.6 ± 2.4 |
| 100 | 100,000 ± 15,000 | 11.8 ± 1.8 | 88.2 ± 1.8 |
| Calculated IC50 (µM) | - | [Insert Value] | - |
Experimental Protocols
Two standard cell-based assays are detailed below. The choice of assay and cell line should be guided by the specific research question. For neuroprotection studies, neuronal cell lines like SH-SY5Y or primary neurons are recommended. For general cytotoxicity screening, a variety of cancer cell lines can be employed.
Protocol 1: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for SH-SY5Y cells) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the % cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound
-
Selected cell line (e.g., primary cortical neurons or SH-SY5Y cells)
-
Complete cell culture medium
-
CellTiter-Glo® 2.0 Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled multiwell plate at the desired density in 100 µL of culture medium per well (for a 96-well plate).
-
For primary neurons, allow cells to differentiate and mature for an appropriate period (e.g., 7 days) before treatment.
-
Incubate the plate under standard culture conditions.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired volume of the compound dilutions to the wells. Include vehicle controls.
-
Incubate for the chosen duration (e.g., 48 or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
-
Lysis and Luminescence Measurement:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all other readings.
-
Calculate the percentage of cell viability as follows: % Cell Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
Plot the % cell viability against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the potential signaling pathways affected by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Putative mechanism of action of Riluzole and its metabolite.
References
Application Notes and Protocols: Assessing the Effect of N-Hydroxy Riluzole on Glutamate Release
Abstract
This document provides detailed protocols for assessing the biological activity of N-Hydroxy Riluzole, the primary metabolite of Riluzole, with a specific focus on its effect on glutamate release. Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS), and its mechanism of action is primarily linked to the modulation of glutamatergic neurotransmission.[1][2][3] this compound is formed via hydroxylation by the cytochrome P450 1A2 enzyme.[4] Understanding the specific effects of this major metabolite is crucial for a comprehensive grasp of Riluzole's therapeutic and pharmacological profile. The following protocols are designed for researchers in neuropharmacology and drug development, offering methodologies for both in vitro and in vivo assessment of glutamate release.
Introduction: Mechanism of Action of Riluzole
Riluzole modulates glutamatergic neurotransmission through several proposed mechanisms, which are presumed to be shared by its active metabolites like this compound:
-
Inhibition of Glutamate Release: Riluzole inhibits the release of glutamate from presynaptic terminals.[1] This is thought to occur through the inactivation of voltage-dependent sodium channels, which reduces neuronal excitability.
-
Modulation of Calcium Influx: Studies suggest Riluzole's inhibitory effect on glutamate release is linked to a reduction in calcium influx through P/Q-type calcium channels.
-
Enhancement of Glutamate Uptake: Riluzole has been shown to increase the activity and expression of glutamate transporters, such as GLAST, GLT1, and EAAC1, which are responsible for clearing glutamate from the synaptic cleft.
-
Postsynaptic Effects: It can also block some postsynaptic effects of glutamate by acting as a noncompetitive antagonist at NMDA receptors.
The following diagram illustrates the key presynaptic mechanisms by which Riluzole and its metabolites are thought to inhibit glutamate release.
Experimental Protocols
Two primary protocols are presented: an in vitro assay using synaptosomes and an in vivo microdialysis study in rodents.
Protocol 1: In Vitro Assessment of Glutamate Release from Synaptosomes
This protocol measures depolarization-evoked glutamate release from isolated nerve terminals (synaptosomes), providing a direct assessment of presynaptic activity.
-
Preparation of Synaptosomes:
-
Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological salt solution (e.g., Krebs-Ringer buffer) and determine the protein concentration using a BCA or Bradford assay.
-
-
Glutamate Release Assay:
-
Aliquot the synaptosomal suspension (approx. 0.5 mg protein/mL) into microcentrifuge tubes.
-
Pre-incubate the aliquots with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) or vehicle (DMSO) for 15 minutes at 37°C.
-
Initiate glutamate release by adding a depolarizing agent. A common method is to add 4-aminopyridine (4-AP), a potassium channel blocker, to a final concentration of 1 mM.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid centrifugation (10,000 x g for 2 minutes) to pellet the synaptosomes.
-
Carefully collect the supernatant, which contains the released glutamate.
-
-
Quantification of Glutamate:
-
Glutamate in the supernatant can be quantified using a commercial glutamate assay kit, such as a fluorometric or bioluminescent kit (e.g., Glutamate-Glo™ Assay). These assays typically use glutamate dehydrogenase or glutamate oxidase in an enzyme-coupled reaction to produce a detectable signal.
-
Prepare a standard curve using known concentrations of glutamate.
-
Measure the fluorescence or luminescence according to the manufacturer's instructions and calculate the glutamate concentration in each sample.
-
-
Data Analysis:
-
Normalize the amount of glutamate released to the total protein content in each sample.
-
Express the data as a percentage of the glutamate release observed in the vehicle-treated control group.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between treatment groups.
-
Quantitative results should be summarized in a table to facilitate comparison across different concentrations of this compound.
Table 1: Effect of this compound on 4-AP-Evoked Glutamate Release from Cortical Synaptosomes
| Treatment Group | Concentration (µM) | Glutamate Release (nmol/mg protein) | % of Vehicle Control |
|---|---|---|---|
| Vehicle (DMSO) | - | Value ± SEM | 100% |
| This compound | 1 | Value ± SEM | Value ± SEM |
| This compound | 10 | Value ± SEM | Value ± SEM |
| This compound | 50 | Value ± SEM | Value ± SEM |
| This compound | 100 | Value ± SEM | Value ± SEM |
| Positive Control (Riluzole) | 50 | Value ± SEM | Value ± SEM |
Note: Values are hypothetical and should be replaced with experimental data. SEM: Standard Error of the Mean.
Protocol 2: In Vivo Assessment of Glutamate Levels via Microdialysis
This protocol allows for the continuous sampling of extracellular glutamate in a specific brain region of a freely moving animal, providing a physiologically relevant assessment of this compound's effects.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize a rodent (e.g., Wistar rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the animal in a microdialysis bowl that allows free movement.
-
Gently insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
-
Sample Collection and Drug Administration:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Collect at least 3-4 baseline samples to establish a stable extracellular glutamate level.
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration to monitor changes in glutamate levels over time.
-
-
Glutamate Analysis:
-
The low concentration of glutamate in dialysate samples typically requires a highly sensitive analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
This involves pre-column derivatization of glutamate with an agent like o-phthaldialdehyde (OPA) to make it fluorescent.
-
Inject the derivatized samples into the HPLC system for separation and quantification.
-
-
Data Analysis:
-
Calculate the average glutamate concentration from the baseline samples for each animal.
-
Express the glutamate concentration in each post-dose sample as a percentage of the baseline average.
-
Plot the time course of the effect and calculate the area under the curve (AUC) to quantify the overall change in extracellular glutamate.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the treatment group to the vehicle control group.
-
Results from the microdialysis study should be presented in a table summarizing the key findings, such as the maximum reduction in glutamate and the overall effect over time.
Table 2: Effect of this compound on Extracellular Glutamate in the Rat Striatum
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Glutamate (µM) | Maximum Inhibition (%) | AUC (% change from baseline x min) |
|---|---|---|---|---|---|
| Vehicle | - | 8 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 5 | 8 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 10 | 8 | Value ± SEM | Value ± SEM | Value ± SEM |
| this compound | 20 | 8 | Value ± SEM | Value ± SEM | Value ± SEM |
Note: Values are hypothetical and should be replaced with experimental data. AUC: Area Under the Curve.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the effects of this compound on glutamate release. The in vitro synaptosome assay offers a controlled system to investigate direct presynaptic mechanisms, while the in vivo microdialysis study provides critical information on the compound's effects within the complex environment of the living brain. Together, these methods will enable a thorough assessment of this compound's pharmacological activity and its potential contribution to the therapeutic effects of its parent compound, Riluzole.
References
- 1. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 4. Review of the Use of the Glutamate Antagonist Riluzole in Psychiatric Disorders and a Description of Recent Use in Childhood Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Analysis of N-Hydroxy Riluzole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for assessing the purity of N-Hydroxy Riluzole samples. The protocols are designed to be adaptable for various laboratory settings and instrumentation.
Introduction
This compound is the primary active metabolite of Riluzole, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] The purity of this metabolite is critical for its use as a reference standard, in pharmacological studies, and for ensuring the safety and efficacy of Riluzole-based therapies. This document outlines detailed protocols for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and quantification.
Analytical Techniques
The purity of this compound samples is primarily determined by identifying and quantifying any related substances, including process impurities, degradation products, and residual starting materials. The recommended analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for separating and quantifying impurities. A stability-indicating HPLC method is crucial to resolve this compound from its potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural elucidation of unknown impurities, especially when coupled with tandem mass spectrometry (MS/MS).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination
This protocol describes a stability-indicating reversed-phase HPLC method for the quantitative analysis of this compound and its impurities.
3.1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 35% B5-20 min: 35-65% B20-25 min: 65% B25-26 min: 65-35% B26-30 min: 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 260 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
3.1.2. Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of diluent.
3.1.3. Method Validation Parameters (Illustrative)
| Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity of the main peak should be > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 0.05% to 150% of the analytical concentration. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ~3. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ~10. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision | RSD ≤ 2.0% for replicate injections. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is intended for the identification and structural characterization of unknown impurities detected by the HPLC-UV method.
3.2.1. LC-MS Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Similar to HPLC-UV method, but can be optimized for better separation of specific impurities. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range | m/z 100-1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
3.2.2. Predicted Mass Transitions
| Compound | Parent Ion [M+H]⁺ (m/z) | Potential Fragment Ions (m/z) |
| This compound | 251.0 | 235.0, 166.0 |
| Riluzole | 235.0 | 166.0, 139.0 |
Data Presentation
Table 1: Summary of Potential Impurities in this compound Samples
| Impurity Name | Potential Origin | Molecular Weight |
| Riluzole | Starting material, degradation | 234.20 |
| Riluzole N-Oxide | Oxidation product | 250.20 |
| Dimeric Impurities | Synthesis byproduct | Variable |
| Process-related impurities from Riluzole synthesis | Synthesis carryover | Variable |
Table 2: Illustrative HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD) | < 1.5% |
Visualizations
Signaling Pathway: Metabolic Formation of this compound
Caption: Metabolic pathway of Riluzole to this compound.
Experimental Workflow: Purity Analysis of this compound
Caption: Workflow for the purity analysis of this compound.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on this compound samples.
6.1. Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: 105 °C for 48 hours.
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Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
6.2. Procedure
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Prepare a stock solution of this compound.
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Expose aliquots of the stock solution to the stress conditions listed above.
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Neutralize the acidic and basic solutions before injection.
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Analyze the stressed samples using the developed HPLC-UV method.
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Evaluate the chromatograms for the appearance of degradation products and the resolution between the degradants and the main this compound peak.
Conclusion
The described analytical methods and protocols provide a robust framework for the comprehensive purity analysis of this compound samples. The combination of a stability-indicating HPLC-UV method for quantification and an LC-MS method for identification ensures a thorough assessment of all potential impurities. Adherence to these protocols will support the development and quality control of this compound for its intended applications.
References
Troubleshooting & Optimization
Stability of N-Hydroxy Riluzole in DMSO and aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Hydroxy Riluzole in DMSO and aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and interpretation.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The following information, particularly regarding degradation pathways and forced degradation data, is largely extrapolated from studies on its parent compound, Riluzole. Researchers are strongly advised to perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and prepared solutions?
A1:
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Solid Compound: this compound, like its parent compound Riluzole, should be stored in a tightly sealed container, protected from light, and refrigerated at 2-8°C for long-term storage.
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DMSO Solutions: For short-term storage (up to 24 hours), DMSO stock solutions can be kept at room temperature, protected from light. For longer-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
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Aqueous Solutions: this compound is expected to be less stable in aqueous solutions compared to DMSO. It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than a few hours and protect from light. The pH of the aqueous solution is a critical factor in stability.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to the desired concentration. Ensure the compound is fully dissolved by vortexing. For subsequent use in aqueous buffers or cell culture media, dilute the DMSO stock solution to the final working concentration immediately before use. The final concentration of DMSO in the aqueous solution should be kept low (typically <0.5%) to avoid solvent effects on biological systems.
Q3: Is this compound sensitive to light?
A3: Based on studies of the parent compound Riluzole, which showed some sensitivity to photolytic stress, it is recommended to protect this compound and its solutions from light. Use amber vials or cover containers with aluminum foil during storage and experiments whenever possible.
Q4: What are the potential degradation pathways for this compound?
A4: As an N-hydroxy compound, this compound is susceptible to oxidation and hydrolysis. Based on forced degradation studies of Riluzole, degradation is more pronounced under oxidative, acidic, and basic conditions. The N-hydroxy group can be oxidized, and the benzothiazole ring system may be susceptible to cleavage under harsh hydrolytic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment, especially for aqueous solutions. Aliquot and freeze DMSO stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. |
| Precipitation of the compound in aqueous buffer or media. | Poor aqueous solubility or exceeding the solubility limit. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your experimental system. Prepare the final aqueous solution by adding the DMSO stock to the aqueous buffer with vigorous mixing. Consider using a pre-warmed buffer. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products or impurities. | Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Ensure the purity of the starting material. Use a validated stability-indicating analytical method. |
Summary of Forced Degradation Data for Riluzole
The following table summarizes the results from forced degradation studies on the parent compound, Riluzole. This data can serve as a guide for predicting the potential stability of this compound under similar stress conditions.
| Stress Condition | Reagent/Condition | Duration | Observed Degradation of Riluzole |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Significant Degradation |
| Oxidative | 3% H₂O₂ | 24 hours | Significant Degradation |
| Thermal | 60°C | 24 hours | Moderate Degradation |
| Photolytic | UV light (254 nm) | 24 hours | Minor Degradation |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol is adapted from studies on Riluzole and should be optimized for this compound.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
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Aliquot the stock solution into separate, protected (e.g., amber) vials for each stress condition.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Protocol 2: Example of a Stability-Indicating HPLC Method
This method is based on published methods for Riluzole and may require optimization for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined to be the λmax of this compound (likely around 260-265 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Optimizing N-Hydroxy Riluzole Concentration for Neuroprotective Effects
Disclaimer: Direct experimental data on the optimal neuroprotective concentrations of N-Hydroxy Riluzole, the primary metabolite of Riluzole, is limited in current scientific literature. The following guide is based on the extensive research available for the parent compound, Riluzole . While this compound may possess pharmacological activity, the information provided below pertains to Riluzole and should be adapted with caution for experiments involving its metabolite.
General Information
This compound is the main metabolite of Riluzole, an agent known for its neuroprotective properties. It is formed in the liver primarily by the cytochrome P450 enzyme CYP1A2.[1][2] While the neuroprotective mechanisms of Riluzole have been studied, the specific activity and optimal concentrations of this compound itself are not well-documented. Researchers investigating this compound may consider the established data for Riluzole as a starting point for their experimental design, with the understanding that direct validation is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Riluzole's neuroprotective effects?
A1: Riluzole is understood to exert its neuroprotective effects through multiple mechanisms. Its primary mode of action is the inhibition of glutamate release from presynaptic terminals.[3][4][5] It also blocks voltage-gated sodium channels, which contributes to the reduction of neuronal hyperexcitability. Additionally, Riluzole can interfere with intracellular signaling pathways that are activated following neurotransmitter binding to excitatory amino acid receptors.
Q2: What is a typical effective concentration range for Riluzole in in vitro neuroprotection assays?
A2: The effective concentration of Riluzole in in vitro studies can vary depending on the cell type and the nature of the induced neuronal injury. However, a common range is between 1 µM and 10 µM. For instance, in cultured spinal neurons, concentrations as low as 0.1 µM to 1 µM have been shown to inhibit neuronal excitability, with concentrations of 2-10 µM abolishing repetitive firing.
Q3: What solvent should be used to prepare a stock solution of Riluzole or this compound?
A3: Both Riluzole and this compound are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. It is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should Riluzole and this compound be stored?
A4: Both compounds should be stored at -20°C for long-term stability.
Troubleshooting Guide
Q1: I am not observing any neuroprotective effect with Riluzole in my cell culture model. What could be the issue?
A1: There are several potential reasons for a lack of observed neuroprotection:
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Concentration: The concentration of Riluzole may be too low. Refer to the data tables below for effective concentration ranges in different models and consider performing a dose-response experiment.
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Timing of Administration: The timing of Riluzole application relative to the neurotoxic insult is critical. In many experimental models, pre-treatment with Riluzole before inducing injury is necessary to see a protective effect.
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Cell Health: Ensure that the cells are healthy and not overly confluent before starting the experiment, as this can affect their response to both the neurotoxin and the protective agent.
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Solvent Concentration: A high concentration of the solvent (e.g., DMSO) used to dissolve Riluzole can be toxic to cells. Ensure the final solvent concentration in your culture medium is minimal and that you have a vehicle control group.
Q2: I am observing toxicity in my cell cultures even at low concentrations of Riluzole. What should I do?
A2: If you are observing toxicity with Riluzole treatment, consider the following:
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Purity of the Compound: Verify the purity of your Riluzole or this compound compound.
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Vehicle Control: It is essential to include a vehicle control (culture medium with the solvent used to dissolve the compound) to determine if the observed toxicity is due to the compound or the solvent.
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. You may need to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell model.
Data Presentation: Effective Concentrations of Riluzole
| Experimental Model | Concentration Range | Observed Effect | Reference |
| Cultured Rat Spinal Motoneurons | 0.5 - 10 µM | Decreased repetitive firing | |
| Rat Cortical Neurons | ≤ 1 µM | Reduction of repetitive neuronal firing | |
| Rat Striatal Neurons | ≤ 1 µM | Reduction of repetitive neuronal firing | |
| Rat Brainstem Neurons | ≤ 5 µM | Reduction of repetitive neuronal firing | |
| Rat Hippocampal Slices | Not specified | Neuroprotection against NMDA- or veratridine-induced neurotoxicity | |
| Motoneuron-enriched cultures | Not specified | Reduction of glutamate and NMDA neurotoxicity |
Experimental Protocols
In Vitro Neuroprotection Assay Using Riluzole Against Glutamate-Induced Excitotoxicity
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
1. Materials:
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Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
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Cell culture medium and supplements
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Riluzole
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Dimethyl sulfoxide (DMSO)
-
Glutamate
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Phosphate-buffered saline (PBS)
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Cell viability assay kit (e.g., MTT, LDH)
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Multi-well culture plates (e.g., 96-well)
2. Procedure:
-
Cell Seeding: Plate the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Riluzole Preparation: Prepare a 10 mM stock solution of Riluzole in DMSO. From this stock, prepare serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Riluzole Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Riluzole. Include a "vehicle control" group that receives medium with the same final concentration of DMSO but no Riluzole. Incubate the cells for 1-2 hours.
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Glutamate-Induced Injury: Prepare a stock solution of glutamate in PBS. Add the glutamate solution to the wells (except for the "control" group) to a final concentration known to induce excitotoxicity in your cell model (this needs to be determined empirically, but a starting point could be in the range of 100-500 µM).
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Incubation: Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO2).
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Assessment of Cell Viability: After the incubation period, measure cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, no glutamate). Plot the results as a dose-response curve to determine the optimal neuroprotective concentration of Riluzole.
Mandatory Visualizations
Signaling Pathway of Riluzole
Caption: Proposed mechanism of Riluzole's neuroprotective action.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for an in vitro neuroprotection assay.
References
Troubleshooting inconsistent results in N-Hydroxy Riluzole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with N-Hydroxy Riluzole.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve inconsistent experimental results.
Issue 1: High Variability in Quantification Results
You are observing significant variability in the concentration of this compound across replicate samples or experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable this compound quantification.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| LC-MS/MS Method Variability | Ensure the analytical method is validated for linearity, accuracy, and precision.[1][2][3][4] Check for consistent peak integration. |
| Internal Standard (IS) Instability | If using an internal standard, verify its stability and consistent addition to all samples. Consider using a stable isotope-labeled internal standard. |
| Matrix Effects | The sample matrix (e.g., plasma, tissue homogenate) can interfere with ionization. Assess for ion suppression or enhancement. Improve sample cleanup procedures if necessary.[5] |
| Inconsistent Sample Extraction | Ensure the extraction protocol (e.g., liquid-liquid extraction, protein precipitation) is performed consistently. Verify the reproducibility of the extraction recovery. |
| Sample Degradation | This compound, like its parent compound Riluzole, may be susceptible to degradation under certain conditions such as exposure to strong acids, bases, or oxidizing agents. Ensure samples are processed and stored promptly at appropriate temperatures. |
| Contamination | Rule out contamination from lab equipment, reagents, or carryover from previous samples in the autosampler. |
Issue 2: Low or No Detectable this compound in In Vitro Metabolism Assays
You are incubating Riluzole with liver microsomes or other enzyme systems but fail to detect the formation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for detecting this compound in metabolism assays.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Enzyme Preparation | This compound is primarily formed by the cytochrome P450 isoform CYP1A2. Confirm the activity of your microsomal or recombinant enzyme preparation using a known positive control substrate for CYP1A2. |
| Missing or Degraded Cofactors | Ensure that the necessary cofactors, such as NADPH, are added at the correct concentration and are not degraded. Prepare cofactor solutions fresh. |
| Sub-optimal Incubation Conditions | Optimize the incubation time and Riluzole concentration. Very short incubation times may not yield detectable metabolite levels, while very long times could lead to further metabolism or degradation. |
| Ineffective Reaction Quenching | The reaction must be stopped effectively (e.g., by adding cold acetonitrile or methanol) to prevent further enzymatic activity. |
| Insufficient Analytical Sensitivity | The concentration of the formed metabolite may be below the lower limit of quantification (LLOQ) of your analytical method. Validate that your LC-MS/MS method is sensitive enough for the expected concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a metabolite of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). It is formed in the liver, primarily through the action of the CYP1A2 enzyme.
Q2: What are the main challenges in working with this compound?
A2: The primary challenges include its potential for chemical instability under certain pH and oxidative conditions, the need for highly sensitive analytical methods for its detection due to typically low physiological concentrations, and potential interference from other Riluzole metabolites.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in solvents like acetonitrile and DMSO. It is recommended to prepare fresh stock solutions for each experiment or, if storing, to aliquot and store them at -80°C in tightly sealed vials to minimize degradation from freeze-thaw cycles and exposure to air and light.
Q4: What LC-MS/MS parameters are recommended for this compound analysis?
A4: While specific parameters must be optimized for your instrument, a common approach involves using a C18 column with a gradient mobile phase of acetonitrile and water containing a modifier like formic acid. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Recommended LC-MS/MS Parameters (Example)
| Parameter | Setting | Reference |
| Column | C18 (e.g., 100 mm x 4.6 mm, 5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.90 mL/min (example) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Q5: What signaling pathways are associated with Riluzole and potentially its metabolites?
A5: Riluzole, the parent compound, has a complex mechanism of action that is not fully understood. It is known to inhibit glutamate release, inactivate voltage-dependent sodium channels, and interfere with intracellular events following neurotransmitter binding to excitatory amino acid receptors. It is plausible that this compound could interact with some of these same pathways, though specific data on the metabolite is limited.
Riluzole's Proposed Mechanism of Action
Caption: Simplified signaling pathways affected by Riluzole.
References
- 1. A validated UHPLC-MS/MS method for the measurement of riluzole in plasma and myocardial tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 5. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of N-Hydroxy Riluzole during storage
This technical support center provides guidance on preventing the degradation of N-Hydroxy Riluzole during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the major active metabolite of Riluzole, an agent used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2] It is formed in the liver primarily by the cytochrome P450 enzyme CYP1A2.[1] The stability of this compound is a critical concern for researchers because, as a hydroxylamine-containing compound, it may be inherently less stable than its parent drug, Riluzole. Hydroxylamine derivatives can be susceptible to decomposition, which is often accelerated by factors like pH, temperature, and the presence of metal ions.[3][4] Ensuring the integrity of the compound is essential for obtaining accurate and reproducible experimental results.
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term stability studies for this compound are not extensively published, general best practices for unstable metabolites and hydroxylamine compounds should be followed. Based on supplier recommendations for the solid compound and general chemical principles, the following conditions are advised:
-
Solid Form: For long-term storage, it is recommended to store this compound as a solid at -20°C or colder, protected from light and moisture. One supplier suggests a stability of at least four years under unspecified storage conditions, though low-temperature and desiccated storage is standard practice for ensuring the longevity of research compounds.
-
In Solution: Stock solutions should be prepared fresh in a suitable solvent such as DMSO or acetonitrile. For short-term storage (days to a week), solutions may be stored at -20°C. For longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles, which can accelerate degradation.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A stability-indicating method is one that can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the main compound in your chromatogram over time suggests degradation.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented in the public domain, hydroxylamines are known to be susceptible to oxidation. The hydroxylamine group can be oxidized, leading to the formation of nitroso or other related species. Hydrolysis, particularly at non-neutral pH, could also be a potential degradation route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Perform a quick purity check of the new solution using HPLC. Aliquot new stock solutions for single use to avoid multiple freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation of the compound. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Review storage conditions—ensure the sample is protected from light, stored at an appropriate temperature, and that the solvent is of high purity. Consider if the storage container or any additives could be contributing to degradation. |
| Loss of compound potency over time. | Gradual degradation in storage. | Re-evaluate storage conditions. For solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. For solid material, ensure it is stored under desiccation. |
| Discoloration of the solid compound or solution. | Significant degradation has occurred. | Do not use the sample. Discard it and obtain a fresh batch of the compound. Review handling and storage procedures to prevent recurrence. |
Stability of this compound: Influencing Factors
The stability of this compound can be influenced by several factors. The following table summarizes these factors and provides recommendations to mitigate degradation, extrapolated from studies on the parent compound, Riluzole, and general knowledge of hydroxylamine chemistry.
| Parameter | Condition | Expected Stability of this compound | Mitigation Strategy |
| Temperature | Elevated Temperatures (>40°C) | Likely to degrade. Riluzole shows degradation under thermal stress. | Store solid compound and solutions at low temperatures (-20°C or -80°C). Avoid repeated warming and cooling. |
| pH | Acidic or Basic Conditions | Potential for hydrolysis. Hydroxylamine compounds can be unstable in weakly acidic or basic solutions. | Maintain solutions at a neutral pH if possible. Use buffered solutions for experiments and minimize storage time in non-neutral media. |
| Light | Exposure to UV or strong visible light | Potential for photolytic degradation, although Riluzole is relatively stable to light. | Store in amber vials or protect from light by wrapping containers in aluminum foil. |
| Oxidation | Presence of oxygen or oxidizing agents | High susceptibility. Riluzole degrades in the presence of hydrogen peroxide. The hydroxylamine moiety is prone to oxidation. | Use high-purity, degassed solvents. Store solutions under an inert atmosphere (argon or nitrogen). Avoid sources of free radicals. |
| Moisture | High humidity | Potential for hydrolysis of the solid compound. | Store solid this compound in a desiccator. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
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Materials: this compound (solid), anhydrous DMSO or acetonitrile, sterile microcentrifuge tubes or amber glass vials, inert gas (argon or nitrogen).
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Procedure:
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Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
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Weigh the desired amount of solid compound in a sterile tube.
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Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
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Vortex briefly until the solid is completely dissolved.
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(Optional but recommended) Purge the headspace of the vial with a gentle stream of inert gas.
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Seal the vial tightly.
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For immediate use, keep the solution on ice and protected from light.
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For short-term storage (up to 1 week), store at -20°C.
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For long-term storage, create single-use aliquots and store them at -80°C.
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Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a basic forced degradation study to understand the stability profile of this compound.
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Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix the sample solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the sample solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the sample solution 1:1 with 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Incubate the sample solution at 60°C for 24 hours.
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Photolytic Degradation: Expose the sample solution to a photostability chamber (e.g., 1.2 million lux hours) at room temperature.
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Control: Keep the sample solution at 4°C, protected from light.
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Analysis:
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After the incubation period, neutralize the acidic and basic samples.
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Dilute all samples to an appropriate concentration for analysis.
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Analyze all samples by a stability-indicating HPLC-UV/MS method.
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Compare the chromatograms of the stressed samples to the control sample to identify degradation products and calculate the percentage of degradation.
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Visualizations
Caption: Metabolic conversion of Riluzole to this compound.
Caption: Workflow for a forced degradation study.
References
How to address high background in N-Hydroxy Riluzole fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxy Riluzole fluorescence assays. Our goal is to help you identify and resolve common issues, particularly high background fluorescence, to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a primary metabolite of Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2] It is formed in the liver primarily by the cytochrome P450 enzyme CYP1A2.[2] Studying this compound is important for understanding the metabolism, efficacy, and potential off-target effects of Riluzole.
Q2: Does this compound have intrinsic fluorescence?
Q3: What are the common causes of high background in fluorescence assays?
High background in fluorescence assays can stem from several sources:
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Autofluorescence: Endogenous fluorescence from biological samples (e.g., cells, proteins, media components).
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Compound-related issues: The test compound itself may be fluorescent or may precipitate, causing light scatter.
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Non-specific binding: The fluorescent probe or test compound binding to unintended targets.
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Contaminated reagents: Buffers, solvents, or other reagents may contain fluorescent impurities.
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Assay plate issues: Use of incorrect plate types (e.g., white or clear plates for fluorescence). Black plates are generally recommended to minimize background.
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Instrument settings: Suboptimal gain settings or inappropriate filter selection on the plate reader.
Q4: How can I minimize autofluorescence from my cell-based assay?
To reduce autofluorescence in cell-based assays, consider the following:
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Use phenol red-free media: Phenol red is a common source of background fluorescence.
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Optimize cell density: Too many cells can increase background signal.
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Wash cells thoroughly: Before adding your detection reagents, wash the cells with a non-fluorescent buffer like PBS to remove autofluorescent components from the media.
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Use a plate reader with bottom-reading capabilities: This can help reduce the signal contribution from the media.
Troubleshooting Guide: High Background Fluorescence
High background can mask the specific signal in your this compound fluorescence assay, leading to a poor signal-to-noise ratio and inaccurate results. Follow this guide to systematically troubleshoot and resolve high background issues.
Step 1: Identify the Source of the High Background
The first step is to pinpoint the origin of the unwanted fluorescence. This can be achieved by running a series of control experiments.
dot
Caption: Control experiments to identify the source of high background.
Step 2: Addressing the Identified Source
Based on the results from your control experiments, you can take targeted actions to reduce the background.
If the buffer is the source of high background:
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Prepare fresh, high-purity buffers: Use ultrapure water and high-quality reagents.
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Filter-sterilize your buffers: This can remove particulate contaminants that may scatter light.
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Test different buffer formulations: Some buffer components may have intrinsic fluorescence.
If this compound is contributing to the background:
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Determine its fluorescence spectrum: Measure the excitation and emission spectra of this compound in your assay buffer to select appropriate filters and avoid spectral overlap with other fluorophores.
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Check for compound precipitation: Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the compound concentration or the solvent.
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Subtract the background: If the compound's fluorescence is unavoidable, ensure you run proper controls to subtract its contribution from your experimental wells.
If your biological sample (cells or protein) is the cause (autofluorescence):
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Optimize biological material concentration: Use the lowest concentration of cells or protein that still provides a robust specific signal.
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For cell-based assays, switch to a medium without phenol red.
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Consider using fluorophores with longer excitation and emission wavelengths (in the red or far-red spectrum) to minimize interference from cellular autofluorescence, which is more prominent in the blue and green regions.
Quantitative Data Summary
Since the specific fluorescence properties of this compound are not publicly available, the following table provides a template for how you should characterize and present this data once determined experimentally.
| Property | Value | Notes |
| Excitation Maximum (λex) | e.g., 340 nm | To be determined experimentally in the relevant assay buffer. |
| Emission Maximum (λem) | e.g., 420 nm | To be determined experimentally in the relevant assay buffer. |
| Quantum Yield (Φ) | e.g., 0.15 | Relative to a known standard (e.g., quinine sulfate). |
| Molar Extinction Coefficient (ε) | e.g., 10,000 M-1cm-1 | At the excitation maximum. |
| Optimal Concentration Range | e.g., 1-50 µM | The range where fluorescence is linear with concentration. |
Experimental Protocols
Protocol 1: Determining the Fluorescence Spectrum of this compound
This protocol outlines the steps to characterize the basic fluorescent properties of this compound.
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Reagent Preparation:
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Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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Prepare the assay buffer that will be used in your experiments.
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Serial Dilution:
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Create a series of dilutions of this compound in the assay buffer (e.g., from 100 µM down to 0.1 µM).
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Include a buffer-only blank.
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Excitation Spectrum Measurement:
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Set a spectrofluorometer to scan a range of excitation wavelengths (e.g., 250-400 nm) while keeping the emission wavelength fixed at an estimated value (e.g., 450 nm).
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The peak of this scan will be the excitation maximum (λex).
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Emission Spectrum Measurement:
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Set the excitation wavelength to the determined λex.
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Scan a range of emission wavelengths (e.g., 380-600 nm).
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The peak of this scan will be the emission maximum (λem).
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Data Analysis:
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Plot fluorescence intensity versus wavelength for both excitation and emission scans.
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Determine the λex and λem from the peaks of the curves.
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Caption: Workflow for determining the fluorescence spectrum of a compound.
Visualizations
Troubleshooting Decision Tree for High Background
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Caption: A decision tree to systematically troubleshoot high background fluorescence.
Simplified Signaling Pathway of Riluzole's Mechanism of Action
Riluzole, the parent compound of this compound, is thought to exert its neuroprotective effects through multiple mechanisms primarily related to the modulation of glutamatergic neurotransmission.
dot
Caption: Simplified mechanism of action of Riluzole.
References
Optimizing incubation time for N-Hydroxy Riluzole in cell culture
Welcome to the technical support center for N-Hydroxy Riluzole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing its use in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a primary metabolite of Riluzole, an agent known for its antiglutamatergic properties[1]. The parent compound, Riluzole, is used in the treatment of amyotrophic lateral sclerosis (ALS) and has been investigated for its anti-cancer properties[2][3]. Riluzole's mechanism is multifaceted, involving the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with downstream signaling pathways like Ras/MAPK and PI3K/Akt[2][4]. As a metabolite, this compound is part of the metabolic cascade of Riluzole and is formed by cytochrome P450-dependent hydroxylation. Its specific and independent mechanism of action is a subject of ongoing research, but it is expected to be involved in the overall pharmacological profile of Riluzole.
Q2: What is a recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time are highly dependent on the cell line and the biological endpoint being measured.
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Starting Concentration: For the parent drug Riluzole, concentrations ranging from 1 µM to 100 µM are frequently reported in cell culture studies. A prudent starting point for this compound would be to perform a dose-response experiment using a logarithmic dilution series (e.g., 10 nM to 100 µM) to determine the IC50 for your specific cell line.
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Initial Incubation Time: For initial experiments, a time course of 24, 48, and 72 hours is recommended to determine the optimal duration for observing the desired effect, particularly for proliferation or cytotoxicity assays.
Q3: How do I determine the optimal incubation time for my specific experiment?
The ideal incubation time depends directly on the assay you are performing. A time-course experiment is the most effective method to determine this for your specific model.
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Signaling Pathway Analysis (e.g., Western Blot for p-ERK): Effects on intracellular signaling can be rapid. Short incubation times, ranging from a few minutes to several hours (e.g., 15 min, 1h, 4h, 8h, 24h), are often sufficient to detect changes in protein phosphorylation.
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Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8): These endpoints require longer exposure to the compound to manifest. Typically, incubation times of 24, 48, or 72 hours are necessary to observe significant changes in cell proliferation or death. Some studies with Riluzole have used incubation periods as long as 7 days.
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Apoptosis Assays (e.g., Caspase Activity, TUNEL): The timing for apoptosis detection can vary. Early markers may be detectable within hours, while significant cell death often requires 24 to 72 hours of treatment.
The following workflow outlines a typical time-course optimization experiment.
References
Technical Support Center: N-Hydroxy Riluzole Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis and purification of N-Hydroxy Riluzole. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols based on analogous reactions, and visual aids to clarify complex processes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that researchers may encounter during the synthesis and purification of this compound.
Q1: I am unable to find a direct chemical synthesis protocol for this compound. How can I prepare it in the lab?
A1: While this compound is well-documented as the primary metabolite of Riluzole formed by CYP1A2 enzymes, specific chemical synthesis routes are not widely published, likely due to its commercial availability as a reference standard.[1][2][3][4][5] However, a plausible approach is the direct N-oxidation of Riluzole. The primary challenge in the N-hydroxylation of 2-aminobenzothiazoles is controlling the reaction to prevent over-oxidation or the formation of other byproducts.
Q2: My attempt at direct N-oxidation of Riluzole resulted in a very low yield of this compound. What are the likely causes and how can I optimize the reaction?
A2: Low yields in the N-hydroxylation of Riluzole can stem from several factors. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting and Optimization |
| Inappropriate Oxidizing Agent | The choice of oxidant is critical. Strong oxidizing agents can lead to the formation of nitroso or nitro derivatives, or even cleavage of the thiazole ring. Solution: Employ milder oxidizing agents suitable for N-hydroxylation of aromatic amines. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst are common choices. |
| Harsh Reaction Conditions | High temperatures can cause decomposition of the starting material and the desired N-hydroxy product. Hydroxylated benzothiazoles can be particularly sensitive to heat and strong acidic or basic conditions. Solution: Run the reaction at low temperatures (e.g., 0-5 °C) and monitor it closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Suboptimal Reaction Time | Insufficient reaction time will lead to incomplete conversion, while excessive time can promote the formation of degradation products. Solution: Perform time-course studies on a small scale to identify the optimal reaction duration. |
| Product Instability | N-hydroxylated aromatic amines can be unstable and susceptible to further oxidation or rearrangement. Solution: Upon reaction completion, proceed with the work-up and purification at low temperatures and under an inert atmosphere if possible. Store the final product in a cool, dark place. |
Q3: My reaction is producing multiple products, and purification by column chromatography is proving difficult. What are these byproducts and how can I improve purification?
A3: The direct oxidation of Riluzole can lead to a mixture of products. The primary impurities could include unreacted Riluzole, the corresponding nitroso and nitro derivatives from over-oxidation, and potentially ring-opened byproducts.
Improving Purification:
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Column Chromatography: Use a high-resolution silica gel or a reversed-phase column. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, can help in separating compounds with close retention factors.
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Preparative HPLC: For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method.
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Crystallization: If a suitable solvent system can be identified, crystallization can be an excellent method for purification. Experiment with different solvent mixtures to induce crystallization of the desired product.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for full characterization:
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LC-MS: To confirm the molecular weight of the product (250.2 g/mol ).
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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HPLC with a UV detector: To assess the purity of the compound. It is advisable to use a reference standard of this compound for comparison.
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FT-IR Spectroscopy: To identify characteristic functional groups.
Experimental Protocols
Proposed Synthesis of this compound from Riluzole
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Dissolution: Dissolve Riluzole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
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Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in the same solvent to the cooled Riluzole solution over 30 minutes with constant stirring.
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Reaction Monitoring: Monitor the progress of the reaction by TLC, checking for the consumption of the starting material and the formation of a new, more polar spot corresponding to this compound.
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Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
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Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting flowchart for low yield.
Proposed Neuroprotective Signaling Pathway of Riluzole
Riluzole is understood to exert its neuroprotective effects primarily by modulating glutamatergic neurotransmission. It inhibits the release of glutamate from presynaptic terminals and also blocks some postsynaptic effects of glutamate. This action helps in preventing excitotoxicity, a process implicated in neuronal damage in neurodegenerative diseases.
Caption: Riluzole's mechanism of action.
References
- 1. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riluzole exerts distinct antitumor effects from a metabotropic glutamate receptor 1-specific inhibitor on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to minimize off-target effects of N-Hydroxy Riluzole in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxy Riluzole in in vivo experimental settings. The focus is on minimizing potential off-target effects to ensure data integrity and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed in vivo?
This compound is the major active metabolite of Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS). In vivo, Riluzole is metabolized primarily by cytochrome P450 enzymes in the liver. Specifically, CYP1A1 is the major enzyme responsible for its formation (approximately 60%), with CYP1A2 also playing a significant role (approximately 30%).[1][2][3] This metabolic conversion is a critical consideration in preclinical studies as the metabolite may have its own pharmacological and toxicological profile.
Q2: What are the known off-target effects of this compound?
In vitro studies have demonstrated that this compound possesses genotoxic potential, causing chromosomal damage in mammalian cell assays. While direct in vivo genotoxicity data for this compound is limited, this in vitro finding warrants careful monitoring in animal studies.
Additionally, as the primary metabolite of Riluzole, it may contribute to the known off-target effects of the parent drug, which include:
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Hepatotoxicity: Riluzole is associated with elevated serum aminotransferase levels, and in rare cases, clinically apparent acute liver injury.[4][5]
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Modulation of Signaling Pathways: Riluzole has been shown to enhance Wnt/β-catenin signaling and inhibit metabotropic glutamate receptor 1 (GRM1) signaling. These effects could be considered off-target depending on the therapeutic goal of the research.
Q3: How can I minimize the formation of this compound in my in vivo experiments?
Reducing the metabolic conversion of Riluzole to this compound can be a key strategy to mitigate potential off-target effects. Consider the following approaches:
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Co-administration with CYP1A Inhibitors: Since CYP1A1 and CYP1A2 are the primary enzymes responsible for this compound formation, co-administration with selective inhibitors of these enzymes could reduce its production. It is crucial to select inhibitors with a well-characterized in vivo safety profile and to conduct preliminary studies to determine the optimal dose and timing of administration.
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Animal Model Selection: Different species and even strains of animals can have varying levels of CYP1A enzyme activity. Selecting a model with lower intrinsic CYP1A1/2 activity may naturally lead to lower levels of this compound formation.
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Formulation Strategies: The formulation of Riluzole can influence its absorption and first-pass metabolism. A sublingual formulation of Riluzole has been shown to mitigate first-pass hepatic metabolism, which could potentially reduce the overall formation of this compound. Exploring alternative formulations that bypass or reduce hepatic first-pass metabolism may be a viable strategy.
Troubleshooting Guides
Issue: Unexpected toxicity or adverse events observed in animal subjects.
Possible Cause: High levels of this compound leading to off-target toxicity.
Troubleshooting Steps:
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Quantify Plasma and Tissue Concentrations: Measure the concentrations of both Riluzole and this compound in plasma and relevant tissues (e.g., liver, brain) to determine if there is an unexpectedly high metabolite-to-parent drug ratio.
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Assess Liver Function: Monitor liver function markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood to check for signs of hepatotoxicity.
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Dose Reduction: If high levels of the metabolite are confirmed, consider reducing the dose of Riluzole to see if the adverse events are dose-dependent.
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Pharmacokinetic Modulation: Implement strategies to reduce this compound formation as outlined in the FAQ section, such as co-administration with a CYP1A inhibitor.
Issue: Inconsistent or unexpected results in signaling pathway studies (e.g., Wnt/β-catenin, GRM1).
Possible Cause: Off-target modulation of these pathways by Riluzole or this compound.
Troubleshooting Steps:
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Confirm Pathway Modulation: Perform specific assays to confirm that the observed effects are due to modulation of the target pathway. This could include Western blotting for key pathway proteins, reporter gene assays, or immunohistochemistry on tissue samples.
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In Vitro vs. In Vivo Correlation: Compare your in vivo findings with in vitro data using both Riluzole and this compound to dissect the individual contributions of the parent drug and its metabolite to the observed effects.
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Control for Off-Target Effects: If off-target modulation is confirmed, consider using a more specific agonist or antagonist for the pathway of interest as a positive or negative control in your experiments to differentiate on-target from off-target effects.
Data Presentation
Table 1: Key Enzymes and Inhibitors in Riluzole Metabolism
| Enzyme Family | Specific Enzyme | Contribution to this compound Formation | Potential In Vitro Inhibitors |
| Cytochrome P450 | CYP1A1 | Major (~60%) | α-Naphthoflavone, Quinine, Amiodarone |
| Cytochrome P450 | CYP1A2 | Minor (~30%) | Fluvoxamine, Caffeine, Acetanilide |
Note: The efficacy and safety of these inhibitors must be validated in your specific in vivo model.
Table 2: Riluzole and Metabolite Pharmacokinetic Parameters (Human Data)
| Parameter | Riluzole | This compound |
| Primary Route of Elimination | Hepatic Metabolism | Further Glucuronidation |
| Urinary Excretion (as % of dose) | ~2% (unchanged) | ~27% (as N-hydroxy-riluzole and its O-glucuronide) |
| Plasma Half-life | ~12 hours | Data not readily available |
This table provides a general overview based on human data and may vary in different animal models.
Experimental Protocols
Protocol 1: In Vivo Micronucleus Assay for Genotoxicity Assessment
This protocol provides a general framework for assessing the genotoxic potential of this compound in rodents.
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Animal Model: Select a suitable rodent model (e.g., mouse or rat).
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Dose Administration: Administer this compound (synthesized or isolated) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a range of doses, including a vehicle control and a positive control (e.g., cyclophosphamide).
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Sample Collection: Collect peripheral blood or bone marrow samples at appropriate time points after dosing (e.g., 24 and 48 hours).
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Slide Preparation: Prepare slides with the collected cells and stain with a DNA-specific stain (e.g., acridine orange or Giemsa).
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Microscopy and Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) per a set number of PCEs. An increase in MN-PCEs in the treated groups compared to the vehicle control indicates genotoxicity.
Protocol 2: Quantification of Riluzole and this compound in Plasma and Tissue
This protocol outlines a general method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Sample Preparation:
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Plasma: Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
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Tissue: Homogenize the tissue in an appropriate buffer, followed by protein precipitation or solid-phase extraction.
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Internal Standard: Add a known concentration of an internal standard (e.g., a stable isotope-labeled version of Riluzole or this compound) to all samples and calibration standards.
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LC Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
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MS/MS Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for Riluzole, this compound, and the internal standard.
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Quantification: Generate a calibration curve using standards of known concentrations and determine the concentrations in the experimental samples by comparing their peak area ratios to the calibration curve.
Mandatory Visualizations
References
- 1. A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for the risk assessment of human genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic assay for riluzole in mouse plasma and central nervous system tissues [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Unraveling the Neuroprotective Efficacy of Riluzole and its Metabolite, N-Hydroxy Riluzole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide aims to provide a comprehensive comparison of the neuroprotective efficacy of Riluzole and its primary metabolite, N-Hydroxy Riluzole. However, a thorough review of the current scientific literature reveals a significant disparity in the available data. While Riluzole has been extensively studied for its neuroprotective properties, there is a notable absence of publicly available research on the specific neuroprotective effects of this compound.
Riluzole undergoes metabolization in the liver via the cytochrome P450 isoenzyme CYP1A2, leading to the formation of this compound, which is subsequently processed through glucuronidation.[1] Despite being a key metabolite, its direct contribution to the neuroprotective effects of Riluzole remains uninvestigated in the available literature.
Consequently, this guide will provide a detailed overview of the established neuroprotective efficacy of Riluzole, supported by experimental data and detailed methodologies. We will also highlight the current knowledge gap concerning this compound, a critical area for future research to fully understand the therapeutic action of Riluzole.
Riluzole: A Profile of Neuroprotection
Riluzole is a neuroprotective agent with a multifaceted mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission.[2][3] Its therapeutic effects are attributed to its ability to inhibit the release of glutamate, block voltage-gated sodium channels, and interfere with postsynaptic glutamate receptor signaling.[2][4]
Quantitative Data on Riluzole's Neuroprotective Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies demonstrating the neuroprotective efficacy of Riluzole.
Table 1: In Vitro Neuroprotective Effects of Riluzole
| Experimental Model | Key Parameter Measured | Riluzole Concentration | Observed Effect |
| Cultured rat spinal motoneurons | Repetitive firing | 0.1–10 µM | Dose-dependent decrease in firing frequency and eventual abolishment of repetitive firing. |
| Cultured rat cortical neurons | Glutamate-induced excitotoxicity | 1 µM | Partial protection from cell death. |
| SH-SY5Y neuroblastoma cells | H₂O₂-induced cell death | 1-10 µM | Prevention of H₂O₂-induced cell death and reduction in reactive oxygen species (ROS). |
| Rat cortical slices (in vitro ischemia) | Neuronal death (Trypan blue staining) | Not specified | Reduced number of stained (dead) cells. |
| Cultured neurons | Glutamate release | Not specified | Inhibition of glutamic acid release. |
Table 2: In Vivo Neuroprotective Effects of Riluzole
| Animal Model | Disease/Injury Model | Riluzole Dosage | Key Outcome |
| Rodent model | Transient global cerebral ischemia | Not specified | Complete suppression of the ischemia-evoked surge in glutamic acid release. |
| Transgenic rodent models of ALS | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Modest but significant extension of lifespan. |
| Rat model of Parkinson's Disease (6-OHDA lesion) | Parkinson's Disease | 8 mg/kg | Reduced loss of tyrosine hydroxylase (TH) immunoreactivity in the striatum. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies on Riluzole's neuroprotective effects.
In Vitro Ischemia Model in Rat Cortical Slices
-
Objective: To assess the neuroprotective effect of Riluzole against ischemic neuronal damage.
-
Methodology:
-
Rat cortical slices are prepared and maintained in an interface chamber.
-
Cortico-cortical field potentials are recorded to assess synaptic transmission.
-
Ischemia is induced by oxygen and glucose deprivation for a defined period (e.g., 5 minutes).
-
Riluzole is perfused before and during the ischemic period.
-
Neuronal death is evaluated by histological analysis using vital colorants like Trypan blue, which stains cells with compromised membrane integrity.
-
The recovery of the field potential amplitude and the number of stained cells are quantified to determine the neuroprotective effect.
-
Glutamate Excitotoxicity Assay in Neuronal Cultures
-
Objective: To determine the ability of Riluzole to protect neurons from glutamate-induced excitotoxicity.
-
Methodology:
-
Primary neuronal cultures (e.g., cortical or spinal motor neurons) are established.
-
Cells are pre-treated with various concentrations of Riluzole for a specified duration (e.g., 16 hours).
-
Excitotoxicity is induced by exposing the cultures to a high concentration of glutamate, often in the presence of a co-agonist like glycine.
-
Cell viability is assessed using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
The percentage of neuronal survival in Riluzole-treated cultures is compared to untreated control cultures.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can facilitate a deeper understanding of complex biological processes.
Riluzole's Multifaceted Neuroprotective Mechanism
The following diagram illustrates the key molecular targets and pathways through which Riluzole exerts its neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 4. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Hydroxy Riluzole and Other Glutamate Antagonists: A Guide for Researchers
Introduction
The neurotransmitter glutamate is the primary excitatory signaling molecule in the central nervous system (CNS), crucial for synaptic plasticity, learning, and memory. However, excessive glutamatergic activity can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological and psychiatric disorders. This has driven the development of various glutamate antagonists as therapeutic agents.
Riluzole, a benzothiazole derivative, is a prominent glutamate-modulating agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] Its therapeutic effects are largely attributed to its active metabolite, N-Hydroxy Riluzole.[4][5] This guide provides a comparative analysis of this compound and other major classes of glutamate antagonists, supported by experimental data and detailed methodologies to aid researchers in the field of neuropharmacology and drug development.
Riluzole's mechanism of action is multifaceted, involving the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular signaling pathways that follow excitatory amino acid receptor binding. This compound is formed via hydroxylation of the primary amine group of Riluzole by cytochrome P450 1A2 (CYP1A2) in the liver and is considered a principal active metabolite.
Presynaptic Inhibition of Glutamate Release
A primary mechanism of Riluzole and its active metabolite is the reduction of presynaptic glutamate release. This is thought to be achieved primarily through the blockade of voltage-gated sodium channels (VGSCs), which reduces neuronal excitability and subsequent neurotransmitter release.
Comparative Data: Inhibitors of Glutamate Release
| Compound | Primary Target(s) | IC50 (VGSC Block) | Effect on Glutamate Release | Primary Clinical Indication(s) |
| Riluzole/N-Hydroxy Riluzole | Voltage-Gated Sodium Channels | ~1-10 µM (Concentration-dependent) | Inhibition | Amyotrophic Lateral Sclerosis (ALS) |
| Lamotrigine | Voltage-Gated Sodium Channels | 280.2 µM (for NaV1.5) | Inhibition | Epilepsy, Bipolar Disorder |
| Valproic Acid | VGSCs, GABA transaminase | >1 mM | Inhibition | Epilepsy, Bipolar Disorder, Migraine |
Note: IC50 values can vary significantly based on the specific sodium channel subtype and experimental conditions.
Signaling Pathway: Presynaptic Glutamate Release Inhibition
Experimental Protocol: In Vivo Microdialysis for Glutamate Release
This protocol allows for the measurement of extracellular glutamate concentrations in the brain of a live animal, providing a direct assessment of a drug's effect on neurotransmitter release.
1. Materials and Reagents:
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
HPLC system with fluorescence or electrochemical detection
-
Test compound (e.g., this compound) and vehicle
2. Surgical Procedure:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., striatum or hippocampus).
-
Allow the animal to recover from surgery for at least 24-48 hours.
3. Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials.
-
After a stable baseline of glutamate is established (typically 3-4 samples), administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue collecting dialysate samples for a predetermined period to monitor the drug's effect.
4. Sample Analysis:
-
Analyze the glutamate concentration in the dialysate samples using HPLC.
-
Quantify the change in glutamate concentration relative to the baseline period. A significant reduction in glutamate levels following drug administration indicates inhibition of release.
Postsynaptic Glutamate Receptor Antagonism
While the primary effect of Riluzole is presynaptic, it and other antagonists also act on postsynaptic glutamate receptors, primarily the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.
Comparative Data: Postsynaptic Receptor Antagonists
| Compound | Receptor Target | Mechanism | Primary Clinical Indication(s) |
| Riluzole/N-Hydroxy Riluzole | NMDA, AMPA/Kainate | Non-competitive antagonist (at high concentrations) | Amyotrophic Lateral Sclerosis (ALS) |
| Memantine | NMDA | Uncompetitive, low-affinity antagonist | Alzheimer's Disease |
| Ketamine | NMDA | Uncompetitive antagonist | Anesthesia, Treatment-Resistant Depression |
| Perampanel | AMPA | Non-competitive antagonist | Epilepsy |
Signaling Pathway: Postsynaptic Glutamate Receptor Blockade
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through receptor channels in a single neuron, allowing for precise quantification of a drug's antagonistic properties.
1. Materials and Reagents:
-
Cell culture of neurons or a cell line expressing the target receptor (e.g., HEK293 cells with NMDA receptors).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular solution (bath solution) containing physiological ion concentrations.
-
Intracellular solution (pipette solution) to mimic the cell's cytoplasm.
-
Agonist (e.g., NMDA + glycine) and antagonist (test compound).
2. Recording Procedure:
-
Prepare a cell culture dish on the microscope stage and perfuse with extracellular solution.
-
Using the micromanipulator, approach a cell with a glass micropipette and form a high-resistance "giga-seal" with the cell membrane.
-
Rupture the cell membrane patch to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
Clamp the cell's voltage at a holding potential (e.g., -70 mV).
3. Data Acquisition:
-
Apply the specific agonist to the bath solution to evoke an inward current through the target receptors.
-
Once a stable baseline current is recorded, co-apply the agonist with increasing concentrations of the antagonist (test compound).
-
Record the reduction in the agonist-evoked current at each antagonist concentration.
4. Data Analysis:
-
Measure the peak amplitude of the inward current at each concentration.
-
Plot the percentage of current inhibition against the antagonist concentration.
-
Fit the data to the Hill equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.
Modulation of Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission over a slower time course than ionotropic receptors.
Comparative Data: mGluR Modulators
| Compound | Target | Mechanism | Potential Indication(s) |
| This compound | (Indirect effects) | May alter G-protein signaling | ALS |
| Mavoglurant | mGluR5 | Negative Allosteric Modulator | Fragile X syndrome (trials had mixed results) |
| Basimglurant | mGluR5 | Negative Allosteric Modulator | Major Depressive Disorder (in development) |
Signaling Pathway: Generic mGluR Signaling
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest, making it ideal for characterizing agonists, antagonists, and allosteric modulators.
1. Materials and Reagents:
-
Cell membranes prepared from cells or tissues expressing the target mGluR.
-
[³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in an inactive state at baseline).
-
Assay buffer (e.g., containing HEPES, MgCl₂, NaCl).
-
Agonist and test compound (antagonist or modulator).
-
Scintillation counter or filter-based detection system.
2. Assay Procedure:
-
In a microplate, combine the cell membranes, GDP, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of the agonist and [³⁵S]GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapidly filtering the contents of each well through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.
-
Wash the filters to remove any remaining non-specific binding.
3. Data Analysis:
-
Measure the radioactivity retained on the filter for each sample using a scintillation counter.
-
For agonists, plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine potency (EC50) and efficacy (Emax).
-
For antagonists, perform the assay with a fixed concentration of agonist in the presence of varying concentrations of the antagonist to determine the IC50.
Conclusion
This compound, the active metabolite of Riluzole, exerts its neuroprotective effects primarily through the presynaptic inhibition of glutamate release via voltage-gated sodium channel blockade. This mechanism contrasts with other classes of glutamate antagonists that act directly on postsynaptic ionotropic receptors like NMDA (e.g., Memantine) and AMPA (e.g., Perampanel), or that modulate metabotropic receptors.
The choice of a glutamate antagonist for research or therapeutic development depends critically on the specific pathophysiology being targeted. While direct receptor antagonists are effective in conditions of clear receptor overactivation, agents like this compound that reduce overall presynaptic excitability may offer a broader, more upstream point of intervention. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively compare the performance of these different agents and to elucidate their precise mechanisms of action.
References
- 1. What's better: Riluzole vs Memantine? – meds.is [meds.is]
- 2. mndaustralia.org.au [mndaustralia.org.au]
- 3. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]
- 4. Riluzole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Neuroprotective Effects of N-Hydroxy Riluzole: A Comparative Guide to Secondary Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective effects of N-Hydroxy Riluzole, a key metabolite of Riluzole.[1] It offers an objective comparison with alternative neuroprotective agents, detailed protocols for essential secondary assays, and illustrative diagrams of experimental workflows and signaling pathways.
Comparative Analysis of Neuroprotective Agents
Riluzole is a well-established neuroprotective drug primarily used in the treatment of amyotrophic lateral sclerosis (ALS).[2][3] Its therapeutic action is believed to stem from multiple mechanisms, including the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular events following excitatory amino acid receptor binding.[2][4] this compound is a metabolite of the parent drug, and understanding its specific neuroprotective profile is crucial for further development. This section compares it with its parent compound and another approved ALS therapy, Edaravone.
Table 1: Comparison of Neuroprotective Agents
| Feature | This compound | Riluzole | Edaravone |
| Primary Indication | Investigational | Amyotrophic Lateral Sclerosis (ALS) | Amyotrophic Lateral Sclerosis (ALS) |
| Mechanism of Action | Likely shares mechanisms with Riluzole; further investigation needed. | Glutamate release inhibitor, voltage-gated sodium channel blocker, non-competitive NMDA receptor blocker, Protein Kinase C (PKC) inhibitor. | Potent antioxidant and free radical scavenger. |
| Metabolism | Key metabolite of Riluzole, formed via CYP1A2-dependent hydroxylation. | Extensively metabolized in the liver, primarily by CYP1A2. | Metabolized via sulfation and glucuronidation. |
| Reported Efficacy | Preclinical neuroprotective effects demonstrated. | Modestly extends survival and/or time to tracheostomy in ALS patients. | Slows the functional decline in certain ALS patients. |
Secondary Assays for Neuroprotective Validation
To rigorously assess the neuroprotective potential of this compound, a panel of secondary assays is essential. These assays move beyond primary screening to elucidate specific mechanisms related to cell survival, mitochondrial integrity, and apoptosis. Below are key assays and sample data illustrating potential outcomes.
Cell viability assays are fundamental for quantifying the protective effects of a compound against a neurotoxic insult. Assays like MTT, MTS, or CCK-8 measure the metabolic activity of living cells, which is proportional to the number of viable cells.
Table 2: Hypothetical Neuronal Viability Data (CCK-8 Assay)
| Treatment Group | Condition | Absorbance (450 nm) | % Viability vs. Control |
| Control | Untreated Neurons | 1.25 ± 0.08 | 100% |
| Vehicle | Neurotoxin + DMSO | 0.60 ± 0.05 | 48% |
| This compound | Neurotoxin + 10 µM Compound | 0.95 ± 0.07 | 76% |
| Riluzole | Neurotoxin + 10 µM Compound | 0.91 ± 0.06 | 73% |
Mitochondrial dysfunction is a hallmark of neurodegenerative diseases. The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as green fluorescent monomers. A higher red-to-green fluorescence ratio indicates healthier mitochondria.
Table 3: Hypothetical Mitochondrial Health Data (JC-1 Assay)
| Treatment Group | Condition | Red/Green Fluorescence Ratio | % ΔΨm Preservation vs. Control |
| Control | Untreated Neurons | 5.8 ± 0.4 | 100% |
| Vehicle | Neurotoxin + DMSO | 1.5 ± 0.2 | 26% |
| This compound | Neurotoxin + 10 µM Compound | 4.2 ± 0.3 | 72% |
| CCCP (Positive Control) | Uncoupler | 1.1 ± 0.1 | 19% |
Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct readout of apoptosis induction. These assays typically use a substrate (e.g., DEVD-pNA) that releases a chromophore or fluorophore upon cleavage by active caspase-3.
Table 4: Hypothetical Apoptosis Data (Caspase-3 Activity Assay)
| Treatment Group | Condition | Fold Increase in Caspase-3 Activity | % Reduction in Apoptosis vs. Vehicle |
| Control | Untreated Neurons | 1.0 ± 0.1 | - |
| Vehicle | Neurotoxin + DMSO | 4.5 ± 0.3 | 0% |
| This compound | Neurotoxin + 10 µM Compound | 1.8 ± 0.2 | 77% |
| Riluzole | Neurotoxin + 10 µM Compound | 2.0 ± 0.2 | 71% |
Mandatory Visualizations
Caption: General workflow for validating neuroprotective compounds.
Caption: Logical diagram of the JC-1 assay for mitochondrial health.
Caption: Proposed neuroprotective signaling pathways for Riluzole.
Detailed Experimental Protocols
Herein are condensed protocols for the secondary assays, synthesized from established methodologies. Researchers should optimize these protocols for their specific cell type and experimental conditions.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1x10⁴ cells/well and culture for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound or controls for 2 hours.
-
Insult: Introduce a neurotoxic agent (e.g., glutamate) and incubate for the desired period (e.g., 24 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Cell Preparation: Plate and treat cells as described in the viability protocol (4.1). Include a positive control group treated with 50 µM CCCP for 15-30 minutes.
-
Staining: Remove the culture medium and add 500 µL of JC-1 working solution (typically 1-10 µg/mL) to the cells. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant. Wash the cells once with an equal volume of assay buffer.
-
Measurement: Analyze the fluorescence immediately using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
J-aggregates (Healthy Cells): Excitation ~540-585 nm / Emission ~590 nm (Red).
-
J-monomers (Unhealthy Cells): Excitation ~485 nm / Emission ~535 nm (Green).
-
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A higher ratio indicates greater preservation of ΔΨm.
-
Cell Lysis: After treatment and insult, collect the cells and centrifuge at 600 x g for 5 minutes. Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the lysate at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with assay buffer.
-
Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA, 4mM stock) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400-405 nm.
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
References
A Head-to-Head In Vitro Comparison: N-Hydroxy Riluzole and Edaravone in Neuroprotection
A detailed examination of the in vitro efficacy and mechanisms of N-Hydroxy Riluzole and Edaravone, two key molecules in neuroprotective research. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis based on available experimental data.
In the landscape of neuroprotective drug discovery, both this compound, a primary metabolite of Riluzole, and Edaravone have garnered significant interest. While direct in vitro comparative studies are limited, a wealth of data from individual investigations allows for a robust head-to-head analysis. This guide synthesizes these findings, offering a clear comparison of their performance in preclinical models, with a focus on their mechanisms of action against oxidative stress and apoptosis.
A necessary clarification: Due to the limited availability of specific in vitro data for this compound, this guide will draw upon the extensive in vitro research conducted on its parent compound, Riluzole. It is widely understood that the pharmacological effects of Riluzole are, in part, attributable to its metabolites, including this compound.
Quantitative Analysis: A Comparative Overview
The following tables summarize the key quantitative data from in vitro studies on Riluzole (as a proxy for this compound) and Edaravone, focusing on their effects on cell viability, oxidative stress, and apoptosis.
Table 1: Comparative Efficacy in Neuronal Cell Viability Assays
| Parameter | Riluzole | Edaravone | Cell Model | Insult | Citation |
| Neuroprotection | Attenuated neuronal death at 1-30 µM | Significantly reduced cell death in a dose-dependent manner | Cortical cultures | 30 µM Kainate or NMDA | [1] |
| Neuroprotection | Pretreatment with 10 µM and 15 µM significantly increased viability to 85% and 87% respectively | N/A | ARPE-19 | 20 mM Sodium Iodate | [2] |
| Neuroprotection | N/A | Dose-dependently reduced oxidative cell death | HT22 neuronal cells | Glutamate | [3][4] |
| Cytotoxicity | Induced neuronal death at 100-300 µM | No significant cell death observed up to 300 µM | Cortical cultures / HT22, Astrocytes, Cerebral Endothelial Cells | None | [3] |
| Anti-apoptotic Effect | N/A | Co-treatment clearly decreased H2O2-induced apoptosis | HT22 cells | H2O2 |
Table 2: Modulation of Oxidative Stress Markers
| Parameter | Riluzole | Edaravone | Cell Model | Insult | Citation |
| ROS Production | Significantly counteracted H2O2-induced ROS production at 1-10 µM | Significantly decreased radical generation | SH-SY5Y cells / RGC-5 | H2O2 / OGD stress | |
| ROS Production | Induced a significant increase in ROS at 50 µM and 100 µM | N/A | LM7 osteosarcoma cells | None | |
| Lipid Peroxidation | Reduced Fe3+-induced lipid peroxidation | N/A | Cortical cultures | FeCl3 | |
| Antioxidant Enzyme Activity | N/A | Improved antioxidant enzyme activity and increased reduced glutathione levels | Human peripheral blood lymphocytes | γ-irradiation |
Table 3: Impact on Apoptotic Pathways
| Parameter | Riluzole | Edaravone | Cell Model | Insult | Citation |
| Apoptosis Induction | Induced apoptosis at 100-300 µM | N/A | Cortical cultures | None | |
| Caspase Activity | Increased caspase-3, -8, and -9 activity | N/A | LNCaP and C4-2 prostate cancer cells | Riluzole treatment | |
| Bax/Bcl-2 Ratio | N/A | Downregulated Bax and upregulated Bcl-2 | Human peripheral blood lymphocytes | γ-irradiation | |
| TUNEL Staining | N/A | Decreased TUNEL-positive cells | Retinal cells (in vivo) | NMDA |
Experimental Methodologies
The data presented above is derived from a variety of established in vitro assays. Below are detailed protocols for some of the key experiments cited.
Cell Viability and Cytotoxicity Assays
1. MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) Assay:
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Protocol:
-
Plate cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of Riluzole or Edaravone for a specified duration.
-
Induce cellular stress (e.g., with sodium iodate).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2. LDH (Lactate Dehydrogenase) Assay:
-
Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating loss of membrane integrity and cytotoxicity.
-
Protocol:
-
Culture cells in a 96-well plate and treat with compounds and/or insults as required.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The generated NADH reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Calculate LDH release as a percentage of the maximum LDH release (from lysed cells).
-
Oxidative Stress Assays
1. DCFDA (2',7'-dichlorofluorescein diacetate) Assay for Reactive Oxygen Species (ROS):
-
Principle: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Culture cells and treat with the test compounds and oxidative stressor (e.g., H2O2).
-
Load the cells with DCFDA solution and incubate for a specified time.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Protocol:
-
Treat cells with the compounds of interest.
-
Harvest the cells and wash with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
-
Protocol:
-
Fix and permeabilize the cells or tissue sections.
-
Incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash to remove unincorporated nucleotides.
-
Visualize the labeled cells using fluorescence microscopy or analyze by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for Riluzole and Edaravone and a typical experimental workflow for their in vitro evaluation.
Caption: Proposed signaling pathway for the neuroprotective effects of Edaravone.
Caption: Dual-action signaling pathways of Riluzole in vitro.
Caption: General experimental workflow for in vitro neuroprotective drug screening.
Discussion and Conclusion
The in vitro data reveals distinct mechanistic profiles for Riluzole and Edaravone. Edaravone consistently demonstrates a potent antioxidant and anti-apoptotic effect across various cell types and insults. Its primary mechanism appears to be direct free radical scavenging and the upregulation of endogenous antioxidant pathways.
Riluzole, on the other hand, presents a more complex picture. At lower concentrations, it exhibits neuroprotective effects, likely through the inhibition of glutamate release and antioxidant actions. However, at higher concentrations, it has been shown to induce apoptosis and increase ROS production in some cell lines, particularly cancer cells. This suggests a context-dependent and possibly cell-type-specific mechanism of action that warrants further investigation.
References
- 1. Antioxidative and proapoptotic effects of riluzole on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms: A Comparative Guide to Riluzole and its Primary Metabolite, N-Hydroxy Riluzole
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the established mechanism of action of the neuroprotective drug Riluzole and its principal metabolite, N-Hydroxy Riluzole. While extensive research has elucidated the pathways through which Riluzole exerts its effects, a direct cross-validation of the mechanism of action for this compound remains a notable gap in the current scientific literature.
This guide synthesizes the available experimental data for Riluzole, presenting it in a structured format to facilitate understanding and further research. We will delve into the key molecular targets of Riluzole, detailing the experimental protocols used to ascertain its activity.
Riluzole: A Multi-Target Approach to Neuroprotection
Riluzole is a benzothiazole derivative with neuroprotective properties, primarily attributed to its modulation of glutamatergic neurotransmission and neuronal excitability.[1] Its mechanism of action is multifaceted, involving the inhibition of glutamate release and the blockade of voltage-gated sodium channels.[2]
Quantitative Analysis of Riluzole's In Vitro Activity
The following table summarizes the key in vitro activities of Riluzole based on available experimental data. It is important to note that equivalent quantitative data for this compound is not currently available in the public domain.
| Target/Effect | Test System | Key Findings | Reference |
| Voltage-Gated Sodium Channels | Patch-clamp on cultured myotubes from ALS patients | At 1 µM, Riluzole reduced Na+ current by 20%. | [3] |
| Whole-cell patch clamp on cultured human skeletal muscle cells | Riluzole suppressed voltage-gated Na+ current (INa) with an IC50 of 2.3 µM. | [4] | |
| Whole-cell patch clamp on rat dorsal root ganglion neurons | Preferentially blocks TTX-sensitive sodium channels. Apparent Kd for resting state block: 90 µM (TTX-S) and 143 µM (TTX-R). Apparent Kd for inactivated state block: 2 µM (TTX-S) and 3 µM (TTX-R). | [5] | |
| Glutamate Release | Rat cerebral cortex synaptosomes | Inhibited 4-aminopyridine-evoked glutamate release in a concentration-dependent manner. | |
| Cultured spinal neurons | Dose-dependently inhibits the persistent Na+ current (INaP), which is linked to neuronal excitability and neurotransmitter release. |
This compound: An Enigma in Neuropharmacology
This compound is the major active metabolite of Riluzole, formed in the liver primarily by the cytochrome P450 enzyme CYP1A2. While its existence and metabolic pathway are established, its specific pharmacological activity and how it compares to the parent compound, Riluzole, have not been extensively studied or reported. This lack of data prevents a direct comparative analysis of its mechanism of action.
Signaling Pathways and Experimental Workflows
To visualize the established mechanism of Riluzole and the general workflow for its in vitro characterization, the following diagrams are provided.
Caption: Simplified signaling pathway of Riluzole's mechanism of action.
Caption: General experimental workflow for in vitro characterization.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of compounds like Riluzole.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Analysis
Objective: To measure the effect of a compound on voltage-gated sodium currents in cultured neurons or other excitable cells.
Methodology:
-
Cell Culture: Plate primary neurons or a suitable cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype) on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all sodium channels are in a closed, non-inactivated state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit sodium currents.
-
Perfuse the cells with the external solution containing the test compound (e.g., Riluzole) at various concentrations.
-
Repeat the voltage-step protocol to measure the effect of the compound on the sodium current amplitude and kinetics.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship and dose-response curves to determine the IC50 of the compound.
Synaptosome Preparation and Glutamate Release Assay
Objective: To measure the effect of a compound on neurotransmitter release from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet and layer it onto a discontinuous Percoll or Ficoll gradient.
-
Centrifuge at high speed to separate synaptosomes from other components like myelin and mitochondria.
-
Collect the synaptosome fraction and wash to remove the gradient medium.
-
-
Glutamate Release Assay:
-
Pre-incubate the synaptosomes in a physiological buffer.
-
Add the test compound (e.g., Riluzole) at the desired concentration.
-
Stimulate glutamate release by depolarization, typically using an elevated potassium concentration (e.g., 40 mM KCl) or a chemical stimulus like 4-aminopyridine.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of glutamate released into the supernatant using a sensitive detection method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-linked fluorometric assay.
-
-
Data Analysis: Compare the amount of glutamate released in the presence and absence of the test compound to determine its inhibitory effect.
Conclusion and Future Directions
Riluzole's neuroprotective effects are well-documented and attributed to its dual action on voltage-gated sodium channels and glutamate release. However, a significant knowledge gap exists regarding the pharmacological activity of its primary metabolite, this compound. To fully understand the clinical efficacy and safety profile of Riluzole, future research should focus on cross-validating the mechanism of action of this compound. Such studies would involve direct, comparative in vitro and in vivo experiments to determine its effects on the same molecular targets as Riluzole. This would not only provide a more complete picture of Riluzole's pharmacology but could also open new avenues for the development of more potent and specific neuroprotective agents.
References
- 1. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Partial Block by Riluzole of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential action of riluzole on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Riluzole and its Major Metabolite, N-Hydroxy Riluzole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action is thought to involve the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular signaling pathways.[1] Riluzole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of its major active metabolite, N-Hydroxy Riluzole.[2] Understanding the toxicological profile of both the parent drug and its primary metabolite is crucial for a comprehensive safety assessment. This guide provides a detailed comparison of the toxicity of Riluzole and this compound, with a focus on genotoxicity and general toxicity, supported by available experimental data.
Comparative Toxicity Data
The following tables summarize the key toxicological findings for Riluzole and this compound based on preclinical studies.
Table 1: Genotoxicity Profile
| Assay Type | Test System | Riluzole Result | This compound Result |
| Gene Mutation | |||
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | Negative | Negative (with and without S9 activation) |
| In Vitro Mammalian Cell Gene Mutation Test (HPRT) | Mouse Lymphoma L5178Y cells | Negative | Negative |
| Chromosomal Damage | |||
| In Vitro Mammalian Chromosomal Aberration Test | Human Lymphocytes | Negative | Negative |
| In Vitro Mouse Lymphoma Assay (MLA) | Mouse Lymphoma L5178Y cells | Not specified | Positive |
| In Vitro Micronucleus Test | Mouse Lymphoma L5178Y cells | Not specified | Positive |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse Bone Marrow | Negative | Negative |
Data sourced from FDA toxicology review documents.[3][4]
Table 2: General Toxicity Profile Overview
| Toxicity Endpoint | Riluzole | This compound |
| Hepatotoxicity | Asymptomatic elevations in liver transaminases are common. Cases of drug-induced liver injury, some fatal, have been reported.[4] | Data not available. As a metabolite formed in the liver, it may contribute to the hepatotoxicity of Riluzole. |
| Neutropenia | Rarely associated with neutropenia. | Data not available. |
| Interstitial Lung Disease | Can cause interstitial lung disease. | Data not available. |
| Most Common Adverse Reactions (Clinical) | Asthenia, nausea, dizziness, decreased lung function, abdominal pain. | Not applicable (metabolite). |
Key Experimental Methodologies
A summary of the principles behind the key genotoxicity assays mentioned is provided below.
In Vitro Mouse Lymphoma Assay (MLA)
The MLA is a mammalian cell gene mutation assay that detects genetic changes affecting the thymidine kinase (TK) gene in mouse lymphoma L5178Y cells. Mutations at the TK locus are detected by selecting for cells resistant to the toxic pyrimidine analogue trifluorothymidine (TFT). This assay is capable of detecting a broad spectrum of genetic damage, including point mutations and chromosomal events.
In Vitro Micronucleus Test
The in vitro micronucleus test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can arise from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity). The assay is typically performed in cultured mammalian cells.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test substance to induce reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Signaling Pathways and Experimental Workflows
Riluzole Metabolism
The metabolic conversion of Riluzole to this compound is a critical step in its biotransformation. This process is primarily catalyzed by the CYP1A2 enzyme in the liver.
Genotoxicity Testing Workflow
The standard workflow for assessing the genotoxic potential of a new chemical entity involves a battery of in vitro and in vivo tests.
Discussion and Conclusion
The available data indicates a key difference in the genotoxicity profiles of Riluzole and its major metabolite, this compound. While Riluzole itself has consistently tested negative across a standard battery of in vitro and in vivo genotoxicity assays, this compound has shown evidence of clastogenicity in two in vitro mammalian cell assays: the mouse lymphoma assay and the in vitro micronucleus test, both conducted in the L5178Y mouse lymphoma cell line.
It is important to note that the positive clastogenic findings for this compound were observed in vitro. Subsequent testing in an in vivo mouse micronucleus assay yielded negative results. This discrepancy between in vitro and in vivo results can arise from various factors, including differences in metabolic activation, detoxification pathways, and the concentration of the test substance reaching the target cells in a whole animal system. The negative in vivo result suggests that the clastogenic potential observed in vitro may not be expressed under physiological conditions.
Regarding general toxicity, Riluzole is associated with a risk of hepatotoxicity, a warning that is included in its prescribing information. The role of this compound in the observed hepatotoxicity of the parent drug has not been fully elucidated, but as a primary metabolite formed in the liver, its potential contribution cannot be ruled out.
References
A Comparative Guide to the Neuroprotective Effects of Riluzole and its Metabolite, N-Hydroxy Riluzole, in the Context of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the neuroprotective effects of Riluzole, with a focus on its primary metabolite, N-Hydroxy Riluzole. Due to a scarcity of direct research on this compound's independent effects, this document centers on the well-documented neuroprotective actions of the parent compound, Riluzole. To offer a comprehensive benchmark, Riluzole's performance is compared against two alternative neuroprotective agents, Edaravone and Creatine. The information presented is collated from various in vitro studies to highlight the reproducibility and comparative efficacy of these compounds in preclinical models of neurodegeneration.
Comparative Overview of Neuroprotective Agents
Riluzole is a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are primarily attributed to the modulation of glutamatergic neurotransmission and inhibition of voltage-gated sodium channels. Upon administration, Riluzole is metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP1A2, into its major active metabolite, this compound. While this compound is a significant component of Riluzole's metabolic profile, there is limited published research specifically detailing its independent biological activities and neuroprotective efficacy. Some in vitro assays have indicated that this compound may have clastogenic properties.
Edaravone is a free radical scavenger that is also approved for the treatment of ALS. Its mechanism of action centers on its antioxidant properties, reducing oxidative stress, which is a key pathological feature in several neurodegenerative diseases.
Creatine, a naturally occurring compound, plays a crucial role in cellular energy metabolism. It is investigated as a neuroprotective agent due to its ability to replenish ATP stores, thereby enhancing neuronal resilience against metabolic and excitotoxic insults.
| Feature | Riluzole | Edaravone | Creatine |
| Primary Mechanism of Action | Modulation of glutamate release and inactivation of voltage-gated sodium channels. | Free radical scavenger, antioxidant. | Replenishes cellular ATP, enhances energy metabolism. |
| Primary Application in Neurodegeneration | Approved for the treatment of Amyotrophic Lateral Sclerosis (ALS). | Approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke in Japan. | Investigational for various neurodegenerative diseases. |
| Metabolism | Metabolized by CYP1A2 to active metabolite this compound. | Metabolized to inactive sulfate and glucuronide conjugates. | Excreted as creatinine. |
Quantitative Comparison of In Vitro Neuroprotective Efficacy
The following table summarizes quantitative data from separate in vitro studies, providing an indirect comparison of the neuroprotective potency of Riluzole, Edaravone, and Creatine in different experimental models of neuronal cell death. It is important to note that these studies were not conducted head-to-head, and thus direct comparisons of potency should be made with caution due to variations in cell types, neurotoxic insults, and endpoint measurements.
| Compound | Experimental Model | Neurotoxic Insult | Key Quantitative Finding |
| Riluzole | SH-SY5Y human neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | Maximal protection against cell death observed at concentrations between 1 and 10 µM.[1] |
| Edaravone | Primary rat neuronal culture | Glutamate | Dose-dependent neuroprotection, with a 500 µM concentration showing a significant increase in cell survival.[2] |
| Creatine | Rat striatal slices | 6-hydroxydopamine (6-OHDA) | Neuroprotection observed in the range of 2.5-10 mM, with maximal effect at 5 mM.[3] |
Experimental Protocols
To facilitate the reproducibility of findings, this section details a representative experimental protocol for an in vitro neuroprotection assay based on methodologies reported in the cited literature. This protocol outlines the key steps for assessing the efficacy of a neuroprotective compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
1. Primary Neuronal Cell Culture:
-
Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse fetuses.
-
Dissociate the tissue and plate the neurons on poly-D-lysine coated culture plates or coverslips.
-
Maintain the cultures in a suitable neuronal culture medium supplemented with growth factors at 37°C in a humidified incubator with 5% CO₂.
-
Allow the neurons to mature for at least 7-10 days in vitro to allow for the development of synaptic connections.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (Riluzole, Edaravone, Creatine) in a suitable vehicle (e.g., DMSO or sterile water).
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in the culture medium.
-
Pre-incubate the neuronal cultures with the test compounds for a specified period (e.g., 1-24 hours) before inducing excitotoxicity.
3. Induction of Glutamate Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in a salt solution (e.g., Hanks' Balanced Salt Solution).
-
Expose the neuronal cultures to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 10-30 minutes).
-
After the exposure period, remove the glutamate-containing medium and replace it with fresh, compound-containing medium.
4. Assessment of Neuronal Viability:
-
24 to 48 hours after the glutamate insult, assess neuronal viability using one or more of the following methods:
-
MTT Assay: Measures the metabolic activity of viable cells. Add MTT solution to the cultures, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength.
-
LDH Release Assay: Measures the amount of lactate dehydrogenase released from damaged cells into the culture medium. Collect the supernatant and measure LDH activity using a commercially available kit.
-
Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red). Visualize and quantify the number of live and dead cells using fluorescence microscopy.
-
Immunocytochemistry: Fix the cells and stain for neuronal markers (e.g., NeuN, MAP2) and markers of apoptosis (e.g., cleaved caspase-3). Quantify the number of surviving neurons.
-
5. Data Analysis:
-
Express neuronal viability as a percentage of the control (untreated, non-insulted) cultures.
-
Calculate the neuroprotective effect of the test compounds by comparing the viability of compound-treated, glutamate-insulted cultures to that of vehicle-treated, glutamate-insulted cultures.
-
Generate dose-response curves and calculate EC₅₀ values where applicable.
-
Perform statistical analysis to determine the significance of the observed effects.
Visualizations
Signaling Pathways in Neuroprotection
Caption: Comparative signaling pathways of neuroprotective agents.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for an in vitro neuroprotection assay.
Logical Relationship of Riluzole Metabolism
Caption: Metabolic pathway of Riluzole to this compound.
References
- 1. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
- 2. Protective effects of the free radical scavenger edaravone against glutamate neurotoxicity in nearly pure neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-Hydroxy Riluzole Against Novel Neuroprotective Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of N-Hydroxy Riluzole, the primary active metabolite of the approved drug Riluzole, against two promising novel neuroprotective compounds: Curcumin and Resveratrol. The comparison is based on available preclinical data, focusing on key mechanisms of neuroprotection, including mitigation of excitotoxicity, reduction of oxidative stress, and anti-inflammatory effects. While direct comparative studies featuring this compound are limited, data from its parent compound, Riluzole, is used as a proxy to provide a substantive analysis.
Executive Summary
This compound, acting through the well-established neuroprotective mechanisms of its parent compound Riluzole, primarily modulates glutamatergic neurotransmission and exhibits anti-excitotoxic properties. In contrast, the novel compounds Curcumin and Resveratrol, both polyphenols, offer a broader spectrum of neuroprotection through their potent antioxidant and anti-inflammatory activities. Preclinical evidence suggests that while Riluzole is effective in specific contexts of excitotoxicity-induced neuronal injury, Curcumin may offer superior protection against white matter injury induced by hypoxia and oxidative stress. The selection of a lead candidate for further development will likely depend on the specific pathological mechanisms being targeted in a given neurodegenerative disease.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from preclinical studies, allowing for a comparison of the neuroprotective effects of Riluzole, Curcumin, and Resveratrol. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.
| Compound | Assay | Cell/Tissue Model | Challenge | Concentration | Observed Effect | Reference |
| Riluzole | Cell Viability (MTT Assay) | Human SH-SY5Y Neuroblastoma Cells | Hydrogen Peroxide (200 µM) | 1-10 µM | Significant prevention of H₂O₂-induced cell death.[1] | [1] |
| Riluzole | Reactive Oxygen Species (ROS) Production | Human SH-SY5Y Neuroblastoma Cells | Hydrogen Peroxide (200 µM) | 1-10 µM | Limited the increase in whole-cell ROS.[1] | [1] |
| Riluzole | Protein Expression (Western Blot) | Human Spinal Cord White Matter Slices | Hypoxia | 1 µM | Ineffective in changing the expression of HIF-1α, GFAP, and NF-H.[2] | |
| Curcumin | Protein Expression (Western Blot) | Human Spinal Cord White Matter Slices | Hypoxia | 1 µM | Significantly downregulated the expression of HIF-1α, GFAP, and NF-H. | |
| Curcumin | Oxidative Stress | Human Astrocytes | Hydrogen Peroxide | 1 µM | Showed a significant inhibition of H₂O₂-induced oxidative stress. | |
| Resveratrol | Cell Viability (Annexin V Assay) | Human SH-SY5Y Neuroblastoma Cells | Dopamine (300 µM) | 5 µM | Significantly attenuated dopamine-induced cytotoxicity. | |
| Resveratrol | Reactive Oxygen Species (ROS) Production | Human SH-SY5Y Neuroblastoma Cells | Endogenous ROS | 0.27 - 1.4 µM | Decreased the endogenous production of ROS. |
Mechanisms of Action: A Comparative Overview
The neuroprotective strategies of this compound (via Riluzole), Curcumin, and Resveratrol diverge significantly, targeting different aspects of the neurodegenerative cascade.
This compound (via Riluzole): The Glutamate Modulator
Riluzole's neuroprotective effects are primarily attributed to its ability to dampen glutamatergic excitotoxicity through multiple mechanisms:
-
Inhibition of Glutamate Release: It blocks voltage-gated sodium channels, thereby reducing presynaptic glutamate release.
-
Postsynaptic Receptor Modulation: It non-competitively blocks NMDA and kainate receptors, reducing the downstream effects of excessive glutamate.
-
Activation of Survival Pathways: It has been shown to activate the Akt signaling pathway, a key promoter of cell survival.
-
Direct Enzyme Inhibition: Riluzole can directly inhibit Protein Kinase C (PKC), which may contribute to its antioxidative effects.
Curcumin and Resveratrol: The Multifaceted Antioxidants and Anti-inflammatories
These polyphenolic compounds exert their neuroprotective effects through a broader range of actions:
-
Potent Antioxidant Activity: Both compounds are effective scavengers of reactive oxygen species (ROS) and can enhance the expression of endogenous antioxidant enzymes.
-
Anti-inflammatory Effects: They can suppress the activation of microglia and astrocytes, key players in neuroinflammation, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
-
Modulation of Apoptotic Pathways: Curcumin and Resveratrol have been shown to regulate the expression of proteins involved in programmed cell death, thereby promoting neuronal survival.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Riluzole's neuroprotective signaling pathway.
Caption: Neuroprotective pathways of Curcumin and Resveratrol.
Caption: General experimental workflow for neuroprotection assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro assays cited in this guide.
Neuronal Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds (this compound, Curcumin, or Resveratrol) or vehicle control. Incubate for a predetermined period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent (e.g., hydrogen peroxide, glutamate) to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Oxidative Stress Assessment: DCFDA Assay
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Cell Seeding and Treatment: Seed and treat cells with test compounds and the neurotoxic agent as described in the MTT assay protocol.
-
DCFDA Staining: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Add the DCFDA (2',7'-dichlorofluorescin diacetate) solution (typically 10-20 µM in serum-free medium or buffer) to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Wash and Measurement: Remove the DCFDA solution and wash the cells with buffer to remove any extracellular probe. Add buffer or phenol red-free medium to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Anti-inflammatory Assessment: Griess Assay for Nitric Oxide
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Seeding and Treatment: Plate microglial cells (e.g., BV-2) in a 96-well plate. Treat the cells with the test compounds for a specified duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, mix equal volumes of the collected supernatant and freshly prepared Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve prepared with known concentrations of sodium nitrite.
Conclusion and Future Directions
This comparative guide highlights the distinct neuroprotective profiles of this compound (represented by Riluzole) and the novel compounds Curcumin and Resveratrol. While Riluzole's targeted action on the glutamatergic system has proven clinical benefit in ALS, the broad-spectrum antioxidant and anti-inflammatory effects of Curcumin and Resveratrol present compelling advantages for neurodegenerative diseases with a strong oxidative stress and neuroinflammatory component.
Direct, head-to-head preclinical studies comparing this compound with a wider range of novel neuroprotective agents are crucial to establish a more definitive benchmark. Future research should focus on utilizing standardized in vitro and in vivo models of neurodegeneration to enable robust and reliable comparisons of efficacy. Furthermore, exploring the potential for synergistic effects through combination therapies of these compounds with different mechanisms of action warrants investigation as a promising therapeutic strategy.
References
A Comparative Analysis of N-Hydroxy Riluzole and Taltirelin in Preclinical ALS Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for Amyotrophic Lateral Sclerosis (ALS), a devastating neurodegenerative disease characterized by the progressive loss of motor neurons, numerous compounds are under investigation. This guide provides a comparative analysis of two such compounds: N-Hydroxy Riluzole, the primary active metabolite of the FDA-approved drug Riluzole, and Taltirelin, a thyrotropin-releasing hormone (TRH) analog. This document offers a synthesis of preclinical data from ALS models to inform future research directions.
It is important to note that direct head-to-head comparative studies of this compound and Taltirelin in the same ALS animal model are limited in the published literature. Therefore, this guide presents data from separate studies on the widely used SOD1-G93A mouse model of familial ALS to facilitate an indirect comparison. Data for Riluzole is used as a proxy for this compound, its active metabolite. Furthermore, preclinical data for Taltirelin in ALS models is scarce, and some of the presented data is derived from studies in other neurodegenerative models, such as Parkinson's disease, to provide a broader understanding of its potential neuroprotective effects.
Divergent Mechanisms of Neuroprotection
This compound and Taltirelin exert their neuroprotective effects through distinct molecular mechanisms. Riluzole and its metabolites primarily modulate glutamatergic neurotransmission, a key pathological process in ALS.[1][2] In contrast, Taltirelin's effects are mediated through the activation of TRH receptors, leading to a wider range of downstream effects.[1][3]
This compound (via Riluzole): The principal mechanism of Riluzole is the inhibition of glutamate excitotoxicity.[2] It achieves this by blocking voltage-gated sodium channels on presynaptic nerve terminals, which in turn reduces the release of glutamate. Additionally, it can modulate postsynaptic glutamate receptors, specifically NMDA and kainate receptors, further protecting neurons from excitotoxic damage. Riluzole may also influence intracellular signaling pathways by activating protein kinase C (PKC) and promoting the expression of heat shock proteins and the glutamate transporter GLT1, which are involved in promoting cell survival.
Taltirelin: As a TRH analog, Taltirelin binds to TRH receptors in the central nervous system. This interaction initiates a cascade of intracellular signaling events, including the activation of the phosphoinositide and adenylate cyclase systems. The neuroprotective effects of Taltirelin are believed to stem from its ability to enhance the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, increase the synthesis of nerve growth factors, and inhibit apoptotic pathways in neurons. Studies have shown that Taltirelin can activate the TRHR-MAPK-RARα-DRD2 pathway.
Comparative Efficacy in Preclinical Models
The following tables summarize the available quantitative data on the in vivo and in vitro efficacy of Riluzole (as a proxy for this compound) and Taltirelin.
Table 1: Summary of In Vivo Efficacy in SOD1-G93A Mice
| Parameter | This compound (data from Riluzole) | Taltirelin |
| Dose | 8 mg/kg/day or 22 mg/kg in drinking water | 1 mg/kg, intraperitoneal (i.p.) |
| Treatment Start | 6 weeks of age or at symptom onset | Data not available in SOD1-G93A model |
| Effect on Survival | No significant benefit on lifespan. | Data not available in SOD1-G93A model. |
| Effect on Motor Function | No significant impact on the decline in motor performance (Rotarod and stride length). | Improved motor ataxia in a mouse model of spinocerebellar atrophy. Improved locomotor function in a Parkinson's model. |
| Effect on Motor Neuron Count | Data not available in cited studies. | Data not available in SOD1-G93A model. |
| Reference | Millington et al., 2017; Rutkove et al., 2013 | Zheng et al., 2018 (Parkinson's model); Takeuchi et al., 2005 (Spinocerebellar atrophy model) |
Table 2: Summary of In Vitro Efficacy
| Assay | This compound (data from Riluzole) | Taltirelin |
| Cell Model | SH-SY5Y neuroblastoma cells | SH-SY5Y neuroblastoma cells, primary neurons |
| Insult | H2O2-induced oxidative stress | MPP+-induced toxicity, MPTP and rotenone |
| Neuroprotective Effect | Counteracted H2O2-induced cell death and reduced reactive oxygen species (ROS) production. | Protected dopaminergic neurons from neurotoxicity. |
| Mechanism | Direct antioxidant action. | Anti-apoptotic effects, increased synthesis of nerve growth factors. |
| Reference | Valsecchi et al., 2019 | Zheng et al., 2022 |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for Riluzole and Taltirelin.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
